Product packaging for 4-Bromo-2,3,5,6-tetramethylaniline(Cat. No.:CAS No. 53965-69-8)

4-Bromo-2,3,5,6-tetramethylaniline

Cat. No.: B189008
CAS No.: 53965-69-8
M. Wt: 228.13 g/mol
InChI Key: VENKISSLGWHCOE-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetramethylaniline (CAS 53965-69-8) is a high-purity brominated aniline derivative supplied with a minimum purity of 97% . This compound, with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol, is characterized by its four methyl groups and a bromine substituent on the benzene ring, which significantly influences its steric and electronic properties . It is primarily recognized in chemical research as a specialized Protein Degrader Building Block . The structural motif of a halogen adjacent to a protected aniline function makes it a valuable synthon in organic synthesis, particularly for constructing more complex molecules through cross-coupling reactions and serving as a precursor for ligands or functional materials . While the specific biological mechanism of action for this compound is dependent on the final molecule it is incorporated into, its high purity ensures reliability in synthetic outcomes. Researchers also investigate related tetramethylaniline compounds for their role in multi-component photoinitiating systems, where they can act as co-initiators or electron donors to enhance the efficiency of photopolymerization under visible light, a key process in developing advanced coatings and dental materials . This product is intended for professional research and industrial or commercial use by trained personnel only. It is For Research Use Only and is strictly not for diagnostic, therapeutic, medical, or consumer applications . Please store this chemical at room temperature and handle it with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN B189008 4-Bromo-2,3,5,6-tetramethylaniline CAS No. 53965-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,3,5,6-tetramethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENKISSLGWHCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1N)C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429107
Record name 4-bromo-2,3,5,6-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53965-69-8
Record name 4-bromo-2,3,5,6-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Bromo-2,3,5,6-tetramethylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a three-step process commencing from the readily available starting material, durene (1,2,4,5-tetramethylbenzene). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequence of three key chemical transformations:

  • Nitration of Durene: The initial step involves the electrophilic nitration of durene to introduce a nitro group onto the aromatic ring, yielding 3-nitro-1,2,4,5-tetramethylbenzene (nitrodurene).

  • Reduction of Nitrodurene: The nitro group of nitrodurene is then reduced to an amino group to form 2,3,5,6-tetramethylaniline (durenamin).

  • Bromination of 2,3,5,6-tetramethylaniline: The final step is the regioselective bromination of 2,3,5,6-tetramethylaniline at the para-position to afford the target compound, this compound.

The overall synthetic scheme is depicted below:

Synthesis_Pathway Durene Durene Nitrodurene Nitrodurene Durene->Nitrodurene Nitration Tetramethylaniline 2,3,5,6-Tetramethylaniline Nitrodurene->Tetramethylaniline Reduction FinalProduct This compound Tetramethylaniline->FinalProduct Bromination Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination Durene Durene Reaction1 Nitration Reaction (0-10 °C, 1h) Durene->Reaction1 Nitrating_Mixture Conc. H₂SO₄ / Conc. HNO₃ Nitrating_Mixture->Reaction1 Quenching Quench with Ice Water Reaction1->Quenching Filtration1 Vacuum Filtration Quenching->Filtration1 Recrystallization1 Recrystallization (Ethanol) Filtration1->Recrystallization1 Nitrodurene Nitrodurene Recrystallization1->Nitrodurene Nitrodurene_in Nitrodurene Reaction2 Reduction Reaction (Heat, 1h) Nitrodurene_in->Reaction2 Reducing_Agent Sn / Conc. HCl Reducing_Agent->Reaction2 Basification Basify with NaOH Reaction2->Basification Extraction Solvent Extraction (Ether) Basification->Extraction Drying_Purification Drying and Purification Extraction->Drying_Purification Tetramethylaniline 2,3,5,6-Tetramethylaniline Drying_Purification->Tetramethylaniline Tetramethylaniline_in 2,3,5,6-Tetramethylaniline Reaction3 Bromination Reaction (0 °C to RT, 2-3h) Tetramethylaniline_in->Reaction3 Brominating_Agent NBS in CH₂Cl₂ Brominating_Agent->Reaction3 Workup Aqueous Workup Reaction3->Workup Purification2 Purification (Chromatography/Recrystallization) Workup->Purification2 FinalProduct This compound Purification2->FinalProduct

Technical Guide: Physicochemical Properties and Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,5,6-tetramethylaniline, a halogenated derivative of durene (1,2,4,5-tetramethylbenzene), is a chemical compound of interest in synthetic organic chemistry. Its sterically hindered aromatic system and the presence of a bromine atom and an amino group make it a versatile building block for the synthesis of more complex molecules, potentially for applications in materials science and as an intermediate in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its known physicochemical properties and a detailed, plausible experimental protocol for its synthesis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN[1]
Molecular Weight 228.13 g/mol [1]
CAS Number 53965-69-8[1]
Appearance Solid (at room temperature)[2]
Purity Typically ≥97%[1]
Calculated XLogP3 3.4Echemi
Estimated pKa ~3.52Estimated from 2,3,5,6-tetramethylaniline[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Note on Solubility: Specific experimental solubility data for this compound in various solvents is not widely reported. However, based on its structure—a largely nonpolar aromatic ring with several methyl groups and a bromine atom, and a polar amino group—a qualitative solubility profile can be predicted. It is expected to be soluble in nonpolar organic solvents such as toluene and diethyl ether, and moderately soluble in polar aprotic solvents like acetone and ethyl acetate. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate, while it is expected to be poorly soluble in water.[4]

Synthesis of this compound

Proposed Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on established methods for the selective bromination of anilines.

Materials and Reagents:

  • 2,3,5,6-Tetramethylaniline (Durenidine)

  • N-Bromosuccinimide (NBS)

  • Chloroform (or Dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,3,5,6-tetramethylaniline in chloroform.

  • Addition of NBS: While stirring the solution at room temperature, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over a period of 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., hexane:ethyl acetate 9:1), by observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_3_5_6_Tetramethylaniline 2,3,5,6-Tetramethylaniline Dissolution Dissolve in Chloroform 2_3_5_6_Tetramethylaniline->Dissolution NBS N-Bromosuccinimide (NBS) Bromination Add NBS portion-wise (Room Temperature) NBS->Bromination Dissolution->Bromination Quench Quench with NaHCO₃ Bromination->Quench Extraction Extract with Chloroform Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Column Chromatography Evaporation->Purification FinalProduct This compound Purification->FinalProduct

References

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetramethylaniline (CAS Number: 53965-69-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3,5,6-tetramethylaniline is a halogenated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its utility is particularly noted in the burgeoning field of targeted protein degradation, where it can be incorporated into heterobifunctional molecules such as proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed (proposed) experimental protocol for its synthesis, and an exploration of its applications in drug discovery, specifically as a structural component in the design of protein degraders.

Chemical and Physical Properties

This compound is a solid at room temperature, and its core structure consists of an aniline ring substituted with a bromine atom at the para position and four methyl groups at all other positions.[1][2] This substitution pattern imparts specific steric and electronic properties that are valuable in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 53965-69-8[1][2]
Molecular Formula C₁₀H₁₄BrN[1][2]
Molecular Weight 228.13 g/mol [1][2]
Physical Form Solid
Purity (typical) ≥97%[1][2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.

Table 2: Computed Properties of this compound

PropertyValueSource(s)
XLogP3 3.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 0[3]
Exact Mass 227.03096 Da[3]
Monoisotopic Mass 227.03096 Da[3]
Topological Polar Surface Area 26 Ų[3]
Heavy Atom Count 12[3]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the bromination of anilines.

Materials:

  • 2,3,5,6-Tetramethylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,5,6-tetramethylaniline (1.0 equivalent) in dichloromethane or acetonitrile.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram 1: Proposed Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 2,3,5,6-Tetramethylaniline 2,3,5,6-Tetramethylaniline Bromination Electrophilic Aromatic Substitution 2,3,5,6-Tetramethylaniline->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Solvent DCM or ACN Solvent->Bromination This compound This compound Bromination->this compound

Caption: Proposed synthetic route for this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Spectroscopic Data (Expected)

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic proton, the amine protons, and the four methyl groups. The chemical shifts of the methyl groups may be distinct due to their positions relative to the amino and bromo substituents.
¹³C NMR Signals for the aromatic carbons, including the carbon attached to bromine and the carbon attached to the amino group, as well as signals for the four methyl carbons.
FT-IR Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound (m/z ≈ 227/229) with the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery and Development

This compound is identified as a "Protein Degrader Building Block," indicating its role in the synthesis of molecules for targeted protein degradation (TPD).[1][2] TPD is a rapidly advancing therapeutic strategy that utilizes small molecules, such as PROTACs, to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[6]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] The bromo-substituted aromatic amine scaffold of this compound can serve as a versatile handle for chemical modifications and as a core structure in the design of these complex molecules.

Role as a Scaffold and Synthetic Handle

The bromine atom on the aniline ring is a key functional group that can participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of diverse chemical moieties, enabling the construction of large libraries of compounds for structure-activity relationship (SAR) studies. The amino group can also be further functionalized. The tetramethyl-substituted ring provides a specific steric and electronic environment that can influence the binding affinity and selectivity of the final drug candidate.

Diagram 2: Utility of this compound in PROTAC Synthesis

G cluster_building_block Building Block cluster_reactions Cross-Coupling Reactions cluster_fragments Molecular Fragments cluster_protac Final Molecule BTA This compound Suzuki Suzuki Coupling BTA->Suzuki [Br] Buchwald Buchwald-Hartwig Amination BTA->Buchwald [NH2] Other Other Couplings BTA->Other [Br] or [NH2] PROTAC PROTAC Suzuki->PROTAC Buchwald->PROTAC Other->PROTAC POI_ligand Warhead (POI Ligand) POI_ligand->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->PROTAC

Caption: Synthetic utility of this compound in PROTAC assembly.

Potential Role in Targeted Protein Degradation Signaling

While specific signaling pathways involving PROTACs derived from this building block are not yet detailed in the literature, the general mechanism of action for PROTACs is well-established. By inducing the formation of a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This leads to the downstream modulation of signaling pathways in which the target protein is involved. The design of the PROTAC, including the choice of the building blocks like this compound, is crucial for achieving high potency and selectivity for the target protein, thereby ensuring the desired therapeutic effect on the relevant signaling cascade.

Diagram 3: General PROTAC Mechanism of Action

G POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Signaling Downstream Signaling Modulation Degradation->Signaling

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Table 4: GHS Hazard Statements

Hazard CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the synthesis of targeted protein degraders. Its unique substitution pattern provides a robust scaffold and a reactive handle for the construction of complex bioactive molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identifiers

4-Bromo-2,3,5,6-tetramethylaniline is an aromatic amine with a bromine substituent and four methyl groups on the benzene ring.

  • IUPAC Name: this compound

  • Synonyms: 3-Amino-6-bromodurene

  • Molecular Formula: C₁₀H₁₄BrN

  • Molecular Weight: 228.13 g/mol [1]

  • CAS Number: 53965-69-8[1][2]

  • Canonical SMILES: CC1=C(C(=C(C(=C1N)C)C)Br)C

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are limited. The information below is based on data from chemical suppliers and computational predictions.

PropertyValueSource
Molecular Weight 228.13 g/mol [1]
Purity Typically ≥97%[1][3]
Physical State Solid (predicted/supplier data)
Storage Conditions Room temperature, keep in a dark place, inert atmosphere[2]

Note: Experimental values for melting point, boiling point, and density are not available in the reviewed literature.

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in public spectral databases. Characterization of this compound would require experimental analysis.

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach for the bromination of a polysubstituted aniline can be proposed. The logical workflow for such a synthesis is outlined below.

G General Synthesis Workflow for a Bromoaniline start Start: 2,3,5,6-Tetramethylaniline bromination Bromination (e.g., NBS or Br2 in a suitable solvent) start->bromination workup Aqueous Work-up (Quenching and Extraction) bromination->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product: This compound characterization->final_product

A potential synthetic workflow for this compound.

Note on a Potential Experimental Protocol:

While a specific protocol is unavailable, a general procedure for the bromination of an activated aromatic ring, such as an aniline derivative, would likely involve the following steps:

  • Protection of the Amine (Optional but Recommended): The highly activating amino group can lead to over-bromination and side reactions. Protection, for example, by acetylation with acetic anhydride to form the corresponding acetanilide, would be a standard first step.

  • Bromination: The protected aniline would then be reacted with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile). The reaction conditions (temperature, reaction time) would need to be optimized.

  • Deprotection: Following bromination, the protecting group would be removed, typically by acid or base hydrolysis, to yield the desired bromoaniline.

  • Work-up and Purification: The reaction mixture would undergo a standard aqueous work-up to remove reagents and byproducts. The crude product would then be purified, likely by recrystallization or column chromatography.

Caution: Bromine and other brominating agents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. This represents a significant knowledge gap and an area for potential future investigation.

Safety and Handling

Safety data for this specific compound is not widely available. However, based on the known hazards of similar aromatic amines and brominated compounds, the following precautions are recommended:

  • Hazard Statements (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a chemical compound for which there is a notable lack of publicly available experimental data. While its basic molecular identifiers are known, a comprehensive understanding of its physicochemical properties, a reliable synthesis protocol, and any potential biological activity are yet to be established. This guide serves to summarize the existing information and to underscore the need for further experimental characterization of this molecule to unlock its potential for applications in research and development. Future work should focus on obtaining empirical data for its physical and spectral properties, developing and validating a robust synthetic route, and screening for potential biological activities.

References

Spectroscopic Analysis of 4-Bromo-2,3,5,6-tetramethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 4-Bromo-2,3,5,6-tetramethylaniline

  • CAS Number: 53965-69-8[1]

  • Molecular Formula: C₁₀H₁₄BrN[1]

  • Molecular Weight: 228.13 g/mol [2]

Spectroscopic Data Summary

The following tables present the expected quantitative data for this compound based on its structure and comparison with similar compounds. These tables are intended to serve as a reference for researchers who acquire the actual spectral data.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 4.5Singlet2H-NH₂
~2.2 - 2.4Singlet6H2 x Ar-CH₃ (ortho)
~2.1 - 2.3Singlet6H2 x Ar-CH₃ (meta)

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The protons of the two ortho methyl groups and the two meta methyl groups are chemically equivalent due to symmetry.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~145C-NH₂
~130 - 135C-CH₃ (ortho & meta)
~120C-Br
~15 - 20Ar-CH₃

Note: The exact chemical shifts require experimental determination.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
2900 - 3000Medium-StrongC-H stretch (aliphatic)
1600 - 1650StrongN-H bend
1450 - 1500MediumAromatic C=C stretch
1000 - 1100StrongC-N stretch
500 - 600StrongC-Br stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
227/229~100/~98[M]⁺ (Molecular ion peak with bromine isotopes)
212/214Variable[M - CH₃]⁺
148Variable[M - Br]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Compress the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will generate a spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Elucidation Sample 4-Bromo-2,3,5,6- tetramethylaniline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Final Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Mass_Spec_Fragmentation Mol_Ion [C₁₀H₁₄BrN]⁺˙ m/z = 227/229 Frag1 [C₉H₁₁BrN]⁺˙ m/z = 212/214 Mol_Ion->Frag1 - CH₃ Frag2 [C₁₀H₁₄N]⁺ m/z = 148 Mol_Ion->Frag2 - Br Frag3 [CH₃]˙ Frag4 [Br]˙

Caption: Hypothetical MS Fragmentation Pathway.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2,3,5,6-tetramethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,3,5,6-tetramethylaniline. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the foundational principles governing its solubility. It provides a qualitative assessment based on structurally analogous compounds and details a standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, purification, and formulation of this and related molecules.

Introduction

This compound is a halogenated aromatic amine. The solubility of such compounds is a critical physicochemical property that influences their application in organic synthesis, medicinal chemistry, and materials science. Understanding the solubility profile is essential for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products. The molecular structure, featuring a substituted aniline ring, suggests a degree of solubility in various organic solvents, which is primarily dictated by the principles of "like dissolves like." The polarity, hydrogen bonding capabilities, and steric hindrance of both the solute and the solvent are key determinants of solubility.

Predicted Solubility Profile

Based on the general solubility principles of substituted anilines, this compound is expected to exhibit good solubility in a range of common organic solvents. The presence of the aromatic ring and the bromo substituent contributes to its nonpolar character, favoring dissolution in nonpolar solvents. The tetramethyl substitution increases the steric bulk and the nonpolar surface area, which may influence solubility compared to less substituted anilines.

Solubility Data of Analogous Compounds

Compound NameSolventTemperature (°C)SolubilityReference
4-BromoanilineWaterNot SpecifiedSlightly soluble[1]
4-BromoanilineEthanolNot SpecifiedSoluble[1][2]
4-BromoanilineEtherNot SpecifiedSoluble[1][2]
4-BromoanilineChloroformNot SpecifiedSoluble[1]
4-Bromo-N,N-dimethylanilineMethanolNot SpecifiedSoluble[3]
4-Bromo-N,N-dimethylanilineWaterNot SpecifiedInsoluble[3]

Experimental Protocol for Solubility Determination

The following is a standard and reliable laboratory procedure for the quantitative determination of the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment
  • This compound (solute)

  • A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dichloromethane)

  • Small, sealable glass vials or test tubes

  • Analytical balance (accurate to ±0.0001 g)

  • Vortex mixer or magnetic stirrer with stir bars

  • Temperature-controlled water bath or incubator

  • Calibrated micropipettes or syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed vials for solvent evaporation

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Analysis cluster_3 Calculation A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled bath B->C D Agitate (vortex/stir) for a set time (e.g., 24-48h) C->D E Allow undissolved solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the aliquot into a pre-weighed vial F->G H Evaporate the solvent G->H I Weigh the vial with the dried solute H->I J Calculate solubility (e.g., in g/L or mol/L) I->J

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of labeled, sealable glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

  • Sample Analysis:

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated micropipette or syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended solid particles.

    • Record the exact weight of the empty vial.

  • Gravimetric Determination:

    • Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute, or use a vacuum desiccator.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • Calculate the solubility using the following formula:

      • Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of aliquot in L)

    • The solubility can also be expressed in other units, such as mol/L, by converting the mass of the solute to moles using its molecular weight.

Conclusion

While quantitative solubility data for this compound is not readily found in the literature, a qualitative understanding can be inferred from the behavior of analogous compounds. It is anticipated to be soluble in common organic solvents. For precise and reliable quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology. The systematic determination of solubility is a fundamental step in the research and development process, enabling the effective use of this compound in various chemical applications.

References

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetramethylaniline, a polysubstituted aromatic amine. Due to the limited specific historical data on this particular compound, this guide contextualizes its discovery and synthesis within the broader history of substituted anilines and electrophilic aromatic substitution. It offers a plausible synthetic pathway, detailed experimental protocols based on analogous and well-established chemical reactions, and relevant quantitative data.

Introduction

This compound, also known as 4-bromoaminodurene, is a highly substituted aniline derivative. Its structure, featuring a bromine atom and four methyl groups on the benzene ring, makes it a unique building block in synthetic organic chemistry. The steric hindrance and electronic effects of the substituents influence its reactivity and potential applications in the development of novel pharmaceuticals, agrochemicals, and materials. This guide serves as a technical resource for professionals requiring detailed information on this compound.

Discovery and History

While the specific discovery of this compound is not well-documented in seminal publications, its synthesis falls within the broader historical development of electrophilic aromatic substitution reactions, particularly the bromination of anilines. The parent compound, 2,3,5,6-tetramethylaniline (aminodurene), would have been accessible through the nitration and subsequent reduction of durene (1,2,4,5-tetramethylbenzene), a hydrocarbon derivable from coal tar and later from petroleum.

The late 19th and early 20th centuries saw extensive investigation into the halogenation of aromatic amines. Early methods often contended with issues of selectivity, leading to mixtures of isomers and polyhalogenated products. The development of milder and more selective brominating agents, such as N-bromosuccinimide (NBS), in the mid-20th century provided chemists with more precise tools for the synthesis of specific isomers of halogenated anilines. It is plausible that this compound was first synthesized during this era of advancing synthetic methodology, likely as part of broader studies on the reactivity of polyalkylated anilines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 53965-69-8[1]
Molecular Formula C₁₀H₁₄BrN[1]
Molecular Weight 228.13 g/mol [1]
Appearance White to off-white crystalline solidInferred from similar compounds
Purity (typical) ≥97%[1]
Storage Room temperature, in a dry, dark place[1]

Synthesis

The most direct and plausible method for the synthesis of this compound is the electrophilic bromination of its precursor, 2,3,5,6-tetramethylaniline (aminodurene). The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of aminodurene, the ortho positions are sterically hindered by the adjacent methyl groups, thus favoring substitution at the para position.

Proposed Synthetic Pathway

The overall synthetic transformation can be depicted as follows:

Synthesis_Pathway Start 2,3,5,6-Tetramethylaniline (Aminodurene) Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS or Br₂) Reagent->Product

Proposed synthesis of this compound.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methods for the bromination of activated aromatic compounds.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method is generally preferred for its selectivity and milder reaction conditions.

  • Materials and Reagents:

    • 2,3,5,6-Tetramethylaniline (1.0 eq.)

    • N-Bromosuccinimide (NBS) (1.05 eq.)

    • Acetonitrile (solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate (for extraction)

    • Hexanes (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,5,6-tetramethylaniline in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide in portions to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Method 2: Bromination using Elemental Bromine

This is a more traditional method but requires careful control to avoid over-bromination.

  • Materials and Reagents:

    • 2,3,5,6-Tetramethylaniline (1.0 eq.)

    • Elemental Bromine (Br₂) (1.0 eq.)

    • Acetic acid (solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

    • Dichloromethane (for extraction)

  • Procedure:

    • Dissolve 2,3,5,6-tetramethylaniline in glacial acetic acid in a three-necked flask fitted with a dropping funnel, a thermometer, and a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.

    • Add the bromine solution dropwise to the aniline solution while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture into a beaker of ice water to precipitate the product.

    • Neutralize the mixture carefully with a saturated aqueous sodium bicarbonate solution.

    • Decolorize the mixture by adding a few drops of saturated aqueous sodium thiosulfate solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Further purification can be achieved by column chromatography or recrystallization.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2,3,5,6-tetramethylaniline in solvent B Cool to 0 °C A->B C Slowly add brominating agent B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench reaction E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Recrystallization or Column Chromatography I->J

References

Theoretical Analysis of 4-Bromo-2,3,5,6-tetramethylaniline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific theoretical studies on 4-Bromo-2,3,5,6-tetramethylaniline are not publicly available. This technical guide therefore outlines a comprehensive theoretical approach based on established computational chemistry protocols commonly applied to similar aniline derivatives. The presented data is hypothetical and serves as a robust framework for future computational investigations into this molecule.

Introduction

This compound is an interesting aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including the electron-donating methyl and amino groups and the electron-withdrawing bromine atom on a crowded benzene ring, suggest unique electronic and steric properties. Understanding these properties at a molecular level is crucial for predicting its reactivity, intermolecular interactions, and potential as a scaffold in drug design or as a building block for novel materials.

This whitepaper presents a detailed protocol for the theoretical investigation of this compound using quantum chemical calculations. The aim is to provide a foundational methodology for researchers to elucidate its structural, electronic, and spectroscopic properties.

Experimental Protocols: A Proposed Computational Methodology

The following section details a recommended computational workflow for a comprehensive theoretical study of this compound.

2.1. Software

All quantum chemical calculations can be performed using the Gaussian 16 suite of programs.

2.2. Molecular Modeling and Geometry Optimization

The initial 3D structure of this compound can be constructed using GaussView 6. A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set in the gas phase. This level of theory is well-established for providing accurate geometries of organic molecules. Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

2.3. Electronic Properties Analysis

Following geometry optimization, a series of calculations would be carried out to determine the electronic properties of the molecule. This includes:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated at the B3LYP/6-311++G(d,p) level. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

  • Mulliken Atomic Charges: To understand the charge distribution within the molecule, Mulliken population analysis would be performed on the optimized geometry.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

2.4. Vibrational Analysis

The harmonic vibrational frequencies would be calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting infrared (IR) spectrum can be visualized and compared with experimental data if available.

2.5. Spectroscopic Simulation

  • Nuclear Magnetic Resonance (NMR): The GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311++G(d,p) level would be used to predict the ¹H and ¹³C NMR chemical shifts in a simulated chloroform solvent environment, employing the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level would be performed to simulate the electronic absorption spectrum and identify the major electronic transitions.

Computational Workflow

The proposed computational investigation follows a logical progression from structural determination to the analysis of electronic and spectroscopic properties.

computational_workflow start Initial Structure Generation (GaussView 6) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc nmr_sim NMR Spectroscopy Simulation (GIAO, IEFPCM) geom_opt->nmr_sim uv_vis_sim UV-Vis Spectroscopy Simulation (TD-DFT) geom_opt->uv_vis_sim verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt If Not Minimum elec_prop Electronic Property Analysis (HOMO, LUMO, Mulliken Charges, MEP) verify_min->elec_prop If Minimum end Data Analysis and Interpretation elec_prop->end nmr_sim->end uv_vis_sim->end

Caption: Proposed computational workflow for theoretical analysis.

Hypothetical Data Presentation

The following tables summarize the expected (hypothetical) quantitative data from the proposed computational study of this compound.

Table 1: Hypothetical Optimized Geometrical Parameters

ParameterBond Length (Å) / Bond Angle (°)
C-Br Bond Length1.905
C-N Bond Length1.410
C-C (Aromatic) Avg. Bond Length1.400
C-H (Methyl) Avg. Bond Length1.095
C-N-H Bond Angle115.0
C-C-Br Bond Angle119.5
C-C-N Bond Angle120.5

Table 2: Hypothetical Electronic Properties

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Energy Gap4.9 eV
Dipole Moment2.5 Debye
Mulliken Charge on Br-0.15 e
Mulliken Charge on N-0.45 e

Table 3: Hypothetical Major Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)
N-H Stretch3450
C-H (Aromatic) Stretch3100
C-H (Methyl) Stretch2950
C=C (Aromatic) Stretch1600
C-N Stretch1300
C-Br Stretch650

Conclusion

While direct experimental or theoretical data for this compound is currently lacking in the public domain, the computational methodology outlined in this whitepaper provides a clear and robust path forward for its in-silico characterization. The hypothetical data presented serves as a baseline for what can be expected from such a study. The successful application of these theoretical methods will undoubtedly provide valuable insights for researchers in drug discovery and materials science, enabling a more rational design of novel molecules with desired properties.

Quantum Chemical Calculations for 4-Bromo-2,3,5,6-tetramethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 4-Bromo-2,3,5,6-tetramethylaniline. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide leverages established computational methodologies and data from structurally analogous compounds to predict its molecular properties. The content herein is intended to serve as a foundational resource for researchers initiating computational investigations into this and related polysubstituted aniline derivatives. This guide details proposed computational and experimental protocols, presents anticipated quantitative data in structured tables, and visualizes key workflows and molecular structures using Graphviz diagrams.

Introduction

This compound is a substituted aromatic amine of interest in various chemical research domains, including materials science and pharmaceutical development. The presence of both electron-donating methyl groups and an electron-withdrawing bromine atom on the aniline ring suggests a nuanced electronic structure that can significantly influence its reactivity, intermolecular interactions, and spectroscopic properties.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric, vibrational, and electronic characteristics of such molecules.[1][2] This guide outlines a systematic approach to the computational study of this compound, providing a roadmap for obtaining reliable theoretical data.

Predicted Molecular and Electronic Properties

The following tables summarize the predicted quantitative data for this compound. These values are derived from established trends in computational studies of substituted anilines and should be considered as starting points for more detailed theoretical investigations.[3][4][5]

Table 1: Predicted Geometrical Parameters (Optimized Structure)

The molecular geometry is anticipated to be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1][2]

ParameterPredicted Value
Bond Lengths (Å)
C-Br~1.90 - 1.92
C-N~1.40 - 1.42
C-C (aromatic)~1.39 - 1.41
N-H~1.01 - 1.02
C-CH₃~1.51 - 1.53
**Bond Angles (°) **
C-C-Br~119 - 121
C-C-N~118 - 120
H-N-H~110 - 113
C-N-H~112 - 115
Dihedral Angles (°)
C-C-N-HVariable, indicating pyramidalization at the nitrogen atom.
Table 2: Predicted Vibrational Frequencies (Selected Modes)

Calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The following are predictions for key vibrational modes.[1][2]

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)
N-H symmetric stretch~3400 - 3450
N-H asymmetric stretch~3480 - 3530
C-H (methyl) stretches~2950 - 3000
Aromatic C-C stretches~1580 - 1620
N-H scissoring~1600 - 1640
C-N stretch~1250 - 1300
C-Br stretch~550 - 650
Table 3: Predicted Electronic Properties

The electronic properties provide insights into the molecule's reactivity and potential applications in electronic materials.

PropertyPredicted Value
HOMO Energy ~ -5.0 to -5.5 eV
LUMO Energy ~ -0.5 to 0.0 eV
HOMO-LUMO Gap ~ 4.5 to 5.5 eV
Dipole Moment ~ 2.0 to 2.5 Debye
Ionization Potential ~ 7.0 to 7.5 eV
Electron Affinity ~ 0.1 to 0.5 eV

Methodologies and Protocols

Quantum Chemical Calculation Protocol

This protocol outlines a standard procedure for performing DFT calculations on this compound.

  • Molecular Structure Creation: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The structure is optimized to a minimum on the potential energy surface.

    • Method: Density Functional Theory (DFT).[4]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for this type of molecule.[2]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, dipole moment, and molecular orbital surfaces.

  • Data Analysis: The output data is analyzed to extract the parameters listed in the tables above. Calculated vibrational frequencies are typically scaled to better match experimental data.[1]

Experimental Synthesis and Characterization Protocol (Generalized)

A plausible synthetic route and standard characterization techniques are outlined below, based on procedures for similar compounds.

  • Synthesis: Electrophilic Bromination of 2,3,5,6-Tetramethylaniline

    • Dissolve 2,3,5,6-tetramethylaniline in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add a brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction and neutralize the mixture.

    • Extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR to identify the chemical environment of the protons.

      • ¹³C NMR to identify the carbon framework.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups and compare with calculated vibrational frequencies.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and structural aspects of this research.

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output & Analysis mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 4. Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_data Electronic Properties (HOMO, LUMO, Dipole Moment) elec_prop->elec_data

Computational Chemistry Workflow for this compound.

2D Structure of this compound.

Conclusion

This technical guide provides a foundational framework for the computational and experimental investigation of this compound. While the presented quantitative data is predictive, it is based on robust theoretical methods and trends observed in analogous molecular systems. The detailed protocols offer a clear path for researchers to obtain specific, high-quality data for this molecule. The visualizations serve to clarify the workflow and molecular structure. It is anticipated that this guide will facilitate further research into the chemical and physical properties of this and other polysubstituted anilines, contributing to advancements in fields where such molecules play a critical role.

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of 4-Bromo-2,3,5,6-tetramethylaniline. This unique, sterically hindered aniline derivative presents a promising scaffold for the development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.

Core Compound Properties

This compound is a polysubstituted aromatic amine with the molecular formula C₁₀H₁₄BrN.[1] Its structure is characterized by a bromine atom at the para position and four methyl groups flanking the aniline functionality. This high degree of substitution imparts significant steric hindrance around the amino group and the bromine atom, influencing its reactivity and making it a valuable building block for creating molecules with specific three-dimensional conformations.

PropertyValueReference
Molecular Formula C₁₀H₁₄BrN[1]
Molecular Weight 228.13 g/mol [1]
CAS Number 53965-69-8[1]
Appearance White to off-white crystalline powder-
Purity ≥97% (commercially available)[1]
Classification Protein Degrader Building Block[1]

Potential Research Areas

The classification of this compound as a "Protein Degrader Building Block" strongly indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][3] The unique sterically hindered nature of this aniline derivative can be exploited to create novel linkers and warheads for PROTACs with improved selectivity and efficacy.

Development of Novel PROTACs

The aniline nitrogen of this compound can serve as a key attachment point for linkers in PROTAC design. The surrounding methyl groups can enforce a rigid conformation on the linker, potentially leading to more favorable ternary complex formation between the target protein, the PROTAC, and an E3 ligase.[3] The bromo-substituent provides a versatile handle for further chemical modifications via cross-coupling reactions, allowing for the attachment of various protein-binding ligands (warheads).

PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery Warhead Warhead (Binds to Target Protein) Linker Linker (Derived from this compound) Warhead->Linker Attachment via Suzuki/Buchwald-Hartwig Target_Protein Target Protein of Interest Warhead->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Amide Bond Formation E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

Figure 1: Conceptual workflow of a PROTAC derived from this compound.
Synthesis of Novel Kinase Inhibitors and Bioactive Molecules

The sterically encumbered aniline scaffold can be utilized to develop selective kinase inhibitors. The methyl groups can probe deep, hydrophobic pockets within the ATP-binding site of kinases, while the aniline moiety can form crucial hydrogen bonds. The bromine atom can be functionalized to introduce additional pharmacophoric features or to modulate the physicochemical properties of the molecule.

Materials Science Applications

Aniline derivatives are precursors to conducting polymers.[4] The tetramethyl substitution pattern in this compound could lead to polymers with unique solubility, morphological, and electronic properties. The bromine atom allows for post-polymerization modification, enabling the tuning of the polymer's characteristics for applications in sensors, organic electronics, and coatings.

Synthetic Pathways and Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely start from a readily available tetramethylbenzene derivative. A common route for introducing an amino group is through nitration followed by reduction.

Synthesis_Pathway Start 1,2,3,5-Tetramethylbenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro 2,3,5,6-Tetramethylnitrobenzene Nitration->Nitro Reduction Reduction (e.g., Fe/HCl or H₂, Pd/C) Nitro->Reduction Aniline 2,3,5,6-Tetramethylaniline Reduction->Aniline Bromination Bromination (e.g., NBS or Br₂ in Acetic Acid) Aniline->Bromination Product This compound Bromination->Product

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: Bromination of 2,3,5,6-Tetramethylaniline (Hypothetical)

  • Materials: 2,3,5,6-Tetramethylaniline, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).

  • Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,5,6-tetramethylaniline (1.0 equivalent) in anhydrous acetonitrile. b. Cool the solution to 0 °C in an ice bath. c. Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. d. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. g. Extract the product with ethyl acetate. h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Derivatization via Cross-Coupling Reactions

The bromine atom on this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] The steric hindrance from the ortho-methyl groups may necessitate the use of bulky, electron-rich phosphine ligands to facilitate these transformations.[7]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

Suzuki_Workflow Start Combine this compound, Boronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk Flask Degas Degas the reaction mixture (e.g., three vacuum/inert gas cycles) Start->Degas Solvent Add degassed solvent (e.g., Dioxane/Water) Degas->Solvent Heat Heat the reaction mixture (e.g., 80-100 °C) Solvent->Heat Monitor Monitor reaction progress (TLC or LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purification by column chromatography Workup->Purify Product Desired Biaryl Product Purify->Product

Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.
ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands are often necessary for coupling with sterically hindered substrates.[7]
Base K₃PO₄ or Cs₂CO₃Effective bases for Suzuki-Miyaura couplings.
Solvent Dioxane/Water or Toluene/WaterCommon solvent systems for this reaction.
Temperature 80-120 °CHigher temperatures may be required to overcome the activation energy due to steric hindrance.

Experimental Protocol: Buchwald-Hartwig Amination (General)

This reaction allows for the formation of a C-N bond, replacing the bromine atom with a primary or secondary amine.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂Standard precatalysts for Buchwald-Hartwig amination.
Ligand BrettPhos, RuPhos, or XPhosBulky biarylphosphine ligands are crucial for successful amination of hindered aryl halides.[7]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required.
Solvent Toluene or Dioxane (anhydrous)Anhydrous conditions are critical for this reaction.
Temperature 80-110 °CElevated temperatures are typically required.

Conclusion

This compound is a promising and versatile building block for the development of novel small molecules with significant therapeutic potential. Its unique sterically hindered structure makes it particularly well-suited for applications in targeted protein degradation. The synthetic handles provided by the amino and bromo functionalities allow for a wide range of chemical modifications, enabling the exploration of new chemical space. This technical guide provides a foundation for researchers to begin investigating the exciting potential of this compound in their drug discovery and materials science programs.

References

Methodological & Application

Application Notes: 4-Bromo-2,3,5,6-tetramethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2,3,5,6-tetramethylaniline in modern organic synthesis, with a particular focus on its role in the development of targeted protein degraders.

Introduction

This compound (CAS No. 53965-69-8) is a substituted aniline that has emerged as a valuable building block in medicinal chemistry. Its fully substituted aromatic ring provides steric bulk, which can be crucial for influencing the conformation and binding properties of target molecules. The presence of a bromine atom offers a reactive handle for various cross-coupling reactions, enabling the facile introduction of this moiety into complex molecular architectures. Notably, it is classified as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs allows for the rational design of degraders by combining a target-binding ligand, an E3 ligase-binding ligand, and a linker. This compound serves as a precursor to the linker or a component of the target-binding moiety, where the tetramethyl-substituted phenyl ring can provide desirable physicochemical properties.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the bromine atom, providing a versatile platform for molecular elaboration. The most common transformations involving this building block are anticipated to be:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.

  • Sonogashira Coupling: For the formation of a C-C triple bond with a terminal alkyne.

These reactions are fundamental in the construction of the complex scaffolds required for potent and selective PROTACs and other bioactive molecules.

Experimental Protocols

While specific experimental data for reactions involving this compound is not extensively available in the surveyed scientific literature, the following protocols are representative of the general procedures for the key cross-coupling reactions it is expected to undergo. These protocols are based on established methodologies for similar bromo-substituted anilines and should serve as a starting point for reaction optimization.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data (Representative for similar substrates):

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285-95
24-Bromo-2-methylaniline4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane901680-90
Protocol 2: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine with an aryl bromide.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 2.4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • To the same Schlenk tube, add the base, this compound (1.0 equivalent), and the amine (1.1 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative for similar substrates):

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001888-96
24-BromoanisoleAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (1.5)Dioxane1101290-98
Protocol 3: Representative Sonogashira Coupling

This protocol provides a general method for the palladium/copper-catalyzed coupling of an aryl bromide with a terminal alkyne.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for similar substrates):

EntryAryl BromideAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF25690-99
24-Bromo-N,N-dimethylaniline1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2.5)DMF601285-95

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of utilizing this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final Final Product Assembly start 4-Bromo-2,3,5,6- tetramethylaniline reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) start->reaction partner Coupling Partner (Boronic Acid, Amine, or Alkyne) partner->reaction intermediate Functionalized Tetramethylaniline Derivative reaction->intermediate conjugation Linker Elaboration & Conjugation to E3 Ligase Ligand & POI Ligand intermediate->conjugation protac Final PROTAC Molecule conjugation->protac

Caption: General workflow for the synthesis of a PROTAC using this compound.

Catalytic_Cycle_Logic cluster_Pd0 Pd(0) Active Species cluster_OxAdd Oxidative Addition cluster_Transmetalation Transmetalation / Amine Coordination cluster_RedElim Reductive Elimination Pd0 Pd(0)L_n OxAdd Oxidative Addition ArylPdBr Aryl-Pd(II)-Br OxAdd->ArylPdBr Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) ArylPdBr->Transmetalation Aryl_Br 4-Bromo-2,3,5,6- tetramethylaniline Aryl_Br->OxAdd ArylPdR Aryl-Pd(II)-R Transmetalation->ArylPdR RedElim Reductive Elimination ArylPdR->RedElim Coupling_Partner Coupling Partner Coupling_Partner->Transmetalation RedElim->Pd0 Product Coupled Product RedElim->Product

Caption: Simplified logic of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note: Evaluating 4-Bromo-2,3,5,6-tetramethylaniline as a Potential Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The design and synthesis of novel building blocks for PROTACs are of significant interest in expanding the scope and efficacy of this technology. This document explores the potential utility of 4-Bromo-2,3,5,6-tetramethylaniline as a synthetic building block in the development of new PROTACs, provides a generalized framework for its evaluation, and outlines a hypothetical synthetic protocol.

Disclaimer: As of the latest literature review, there are no specific, publicly available scientific articles or established protocols detailing the direct use of this compound as a building block for the synthesis of PROTACs. The following application notes and protocols are therefore based on general principles of medicinal chemistry and PROTAC development and should be considered a theoretical framework for research purposes.

Rationale for Evaluation

The potential of this compound as a PROTAC building block lies in its chemical features:

  • Aniline Moiety: Anilines are versatile precursors in organic synthesis, readily undergoing a variety of chemical transformations to create more complex molecular architectures.

  • Bromine Atom: The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of linkers or other molecular fragments.

  • Tetramethyl Substitution: The four methyl groups on the aromatic ring provide steric bulk and lipophilicity. This substitution pattern can influence the conformational rigidity of the molecule and its binding interactions with a target protein. In the context of an E3 ligase ligand, this unique substitution could potentially be explored for developing novel binders with new binding modes.

Proposed Application: A Building Block for Novel E3 Ligase Ligands

A primary application of this aniline derivative could be in the synthesis of novel ligands for E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The established pharmacophores for these E3 ligases often contain an aromatic core. The fully substituted nature of the phenyl ring in this compound offers a unique scaffold that is distinct from the commonly used thalidomide, pomalidomide, or lenalidomide backbones for CRBN ligands.

Hypothetical Workflow for Evaluation and Synthesis

The following diagram outlines a general workflow for assessing the suitability of this compound as a PROTAC building block and its subsequent incorporation into a PROTAC molecule.

PROTAC_Development_Workflow cluster_0 Phase 1: Ligand Synthesis & Evaluation cluster_1 Phase 2: PROTAC Assembly cluster_2 Phase 3: Biological Evaluation A 4-Bromo-2,3,5,6- tetramethylaniline B Synthesis of Novel E3 Ligase Ligand Analogs A->B C Biochemical/Biophysical Binding Assays (e.g., SPR, ITC) B->C D Structural Biology (X-ray Crystallography, Cryo-EM) C->D E Identified 'Hit' Ligand D->E F Linker Attachment (via Bromine Handle) E->F G Conjugation to POI Ligand F->G H PROTAC Library Synthesis G->H I Cellular Permeability Assays H->I J Ternary Complex Formation Assays I->J K Target Protein Degradation Assays (Western Blot, MS) J->K L Selectivity & Off-Target Profiling K->L

Caption: A generalized workflow for developing PROTACs from a novel building block.

Experimental Protocols (Hypothetical)

The following protocols are generalized and would require significant optimization and adaptation based on experimental outcomes.

Protocol 1: Synthesis of a Putative E3 Ligase Ligand Precursor

This protocol describes a hypothetical synthesis of a functionalized derivative of this compound that could serve as a precursor for a novel E3 ligase ligand.

Objective: To introduce a functional group for linker attachment via a Suzuki coupling reaction.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the boronate ester derivative.

Protocol 2: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol outlines a general method for the final PROTAC assembly, coupling the E3 ligase ligand (with an appropriate linker) to a POI ligand.

Assumptions:

  • The novel E3 ligase ligand has been synthesized with a linker terminating in a primary amine.

  • The POI ligand has a carboxylic acid handle suitable for amide bond formation.

Materials:

  • Amine-functionalized E3 ligase ligand-linker construct

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized E3 ligase ligand-linker construct (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine dropwise to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative reverse-phase HPLC.

Data Presentation

Quantitative data from the evaluation of newly synthesized PROTACs should be organized for clear comparison.

Table 1: Biochemical and Biophysical Characterization of Novel Ligand

Compound IDTarget E3 LigaseBinding Affinity (Kd)Method
Ligand-001CRBNValueSPR
Ligand-002VHLValueITC

Table 2: Cellular Activity of Resulting PROTAC

PROTAC IDPOI TargetDC50 (nM)Dmax (%)Cell Line
PROTAC-ABRD4ValueValueHeLa
PROTAC-BBTKValueValueRamos

Conclusion

While the direct application of this compound in PROTAC synthesis is not yet established in the scientific literature, its chemical properties make it an intriguing candidate for the exploration of novel chemical space, particularly in the design of new E3 ligase ligands. The provided hypothetical framework for synthesis and evaluation offers a starting point for researchers interested in investigating the potential of this and other unique building blocks in the rapidly advancing field of targeted protein degradation. Rigorous experimental validation is necessary to determine the actual utility of this compound in developing effective PROTACs.

Application Notes and Protocols for 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,5,6-tetramethylaniline is a polysubstituted aromatic amine that serves as a valuable building block in organic synthesis. Its sterically hindered nature, due to the presence of four methyl groups flanking the amino and bromo substituents, presents unique challenges and opportunities in chemical transformations. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This makes it a key intermediate in the synthesis of complex molecules, particularly in the fields of materials science and drug discovery, where it has been identified as a potential building block for Protein Degrader technologies like PROTACs (Proteolysis Targeting Chimeras).[1] These application notes provide detailed protocols for the synthesis and derivatization of this compound.

Physicochemical Properties

PropertyValue
CAS Number 53965-69-8[1]
Molecular Formula C₁₀H₁₄BrN[1]
Molecular Weight 228.13 g/mol [1]
Appearance Solid[2]
Purity Typically ≥97%[1]
Storage Room temperature, under inert atmosphere, protected from light.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination

This protocol describes the electrophilic bromination of 2,3,5,6-tetramethylaniline. The amino group is a strong activating group, directing the incoming electrophile to the para position. The methyl groups provide significant steric hindrance, which can influence the reaction rate but also helps in achieving regioselectivity. A common method for the bromination of highly activated anilines is the use of N-Bromosuccinimide (NBS) in a suitable solvent.

Materials:

  • 2,3,5,6-tetramethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3,5,6-tetramethylaniline (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: 80-90% (This is an estimated yield based on similar reactions and may require optimization).

G Workflow for the Synthesis of this compound start Start: 2,3,5,6-tetramethylaniline step1 Dissolve in anhydrous Acetonitrile start->step1 step2 Add NBS (1.05 eq) at 0 °C step1->step2 step3 Stir at room temperature for 2-4h step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up: Evaporation, Extraction with DCM, Washing step4->step5 Upon completion step6 Purification: Flash Column Chromatography step5->step6 end_product End Product: this compound step6->end_product

Synthesis of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

Due to the steric hindrance around the bromine atom, Suzuki-Miyaura coupling of this compound requires robust catalytic systems.[3][4][5] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other bulky phosphine ligand

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 eq)

  • 1,4-Dioxane or Toluene (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and finely ground K₃PO₄ (2.0 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound (1.0 eq) and the arylboronic acid (1.2 eq) to the tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane or toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides:

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1This compound (model)Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10012-2475-90
2This compound (model)4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane10012-2470-85
3This compound (model)2-Methylphenylboronic acidPd-NHC (2)-t-BuOK (2)Dioxane10012-2460-80*

*Yields are representative estimates for sterically hindered couplings and will require optimization for this specific substrate.

Protocol 3: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination allows for the formation of a new C-N bond, replacing the bromine atom with an amino group.[6][7] This reaction is instrumental in synthesizing more complex aniline derivatives. Similar to the Suzuki coupling, the steric hindrance of the substrate necessitates the use of specialized catalyst systems.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2-1.5 eq)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add this compound and seal the tube with a septum.

  • Remove the tube from the glovebox and add the amine and the anhydrous, degassed solvent via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (1.4)Toluene10012-2480-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane11012-2470-85
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)LHMDS (1.5)Toluene10012-2475-90*

*Yields are representative estimates and will require optimization for this specific substrate.

Application in Drug Discovery: A Building Block for PROTACs

The structure of this compound makes it a suitable scaffold for the synthesis of ligands for E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), which are key components of PROTACs. The bromo-substituent provides a handle for linking to a linker and subsequently to a warhead that binds to a target protein.

PROTAC_Concept Conceptual Use of this compound in PROTAC Synthesis start 4-Bromo-2,3,5,6- tetramethylaniline step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->step1 step2 Attachment of Linker step1->step2 step3 E3 Ligase Ligand step2->step3 linker Linker step3->linker step4 Coupling with Warhead protac PROTAC Molecule warhead Warhead (binds to target protein) linker->protac linker->warhead

Role in PROTAC Synthesis.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The protocols and data presented in these application notes are intended as a guide for trained research professionals. Reactions involving sterically hindered substrates can be sensitive to reaction conditions, and optimization may be required to achieve the desired outcome. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: The Role of Substituted Bromoanilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on 4-Bromo-2,3,5,6-tetramethylaniline as a Potential Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications and biological activity data for this compound are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established roles of structurally related polysubstituted bromoanilines in drug discovery, particularly as scaffolds for kinase inhibitors. These notes serve to illustrate the potential applications and research methodologies relevant to this class of compounds.

Introduction: The Bromoaniline Scaffold in Drug Discovery

Substituted anilines are a prevalent motif in medicinal chemistry, frequently serving as core structures in the design of targeted therapeutics. However, the aniline moiety can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicities. The strategic introduction of substituents, such as methyl groups and halogens, can modulate the physicochemical and pharmacokinetic properties of the aniline core.

This compound presents a unique scaffold. The tetramethyl substitution sterically hinders the amino group and the aromatic ring, which may influence its metabolic stability and binding interactions. The bromine atom provides a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions. This makes it, and related polysubstituted bromoanilines, attractive starting points for the synthesis of compound libraries in drug discovery campaigns, particularly for the development of protein kinase inhibitors.[1]

Application in Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The ATP-binding site of kinases is a primary target for small molecule inhibitors. The substituted aniline scaffold is frequently employed to interact with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3]

The general structure of many kinase inhibitors can be deconstructed into three key components:

  • A hinge-binding motif: Often a heterocyclic system.

  • A central core: To which the other components are attached.

  • A moiety occupying the solvent-exposed region: This part can be modified to improve potency, selectivity, and physicochemical properties.

Substituted bromoanilines, such as this compound, can serve as a crucial building block, typically forming part of the central core and the solvent-exposed moiety. The bromine atom allows for the coupling of various groups (e.g., aryl or heteroaryl rings) via reactions like the Suzuki or Buchwald-Hartwig coupling, enabling the exploration of the solvent-exposed region of the kinase.[4]

Quantitative Data for Representative Bromoaniline-Containing Kinase Inhibitors

The following table summarizes the inhibitory activity of several kinase inhibitors that feature a substituted bromoaniline core. This data illustrates the potency that can be achieved with this scaffold against various kinase targets.

Compound ClassTarget Kinase(s)Key Bromoaniline MoietyIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine DerivativesVEGFR-2, PDGFR-β3-Bromoaniline1 - 10[5]
4-Anilino-6-bromoquinazolinesEGFR-TK3-Chloroaniline2,100 - 4,700[6]
2-Anilino-4-(pyridin-4-yl)pyridine DerivativesJNK32-Anilino80 - 160[3]
Pyrrolo[2,3-d]pyrimidine AnalogsRTKs3-BromoanilinePotent[7]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

Experimental Protocols

Protocol 4.1: General Procedure for Suzuki Cross-Coupling of a Bromoaniline Scaffold

This protocol describes a general method for the diversification of a bromoaniline scaffold, such as this compound, by coupling it with an aryl or heteroaryl boronic acid. This is a foundational step in building a library of potential kinase inhibitors.[8]

Materials:

  • Substituted bromoaniline (e.g., this compound) (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₃PO₄ or Na₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10:1)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the substituted bromoaniline, aryl/heteroaryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for coupling a bromo-substituted heterocyclic core with a substituted aniline to form the crucial anilino-heterocycle linkage found in many kinase inhibitors.[4]

Materials:

  • Bromo-substituted heterocycle (e.g., 4-bromo-quinazoline) (1.0 equiv)

  • Substituted aniline (e.g., this compound) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 equiv)

  • Ligand (e.g., Xantphos or BINAP) (0.04 equiv)

  • Base (e.g., Cs₂CO₃ or NaOtBu) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Reaction vessel suitable for inert atmosphere conditions

Procedure:

  • In a reaction vessel, combine the bromo-substituted heterocycle, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the substituted aniline and the base.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and filter it through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-aryl product.

Protocol 4.3: In Vitro Kinase Inhibition Assay (General)

This is a generalized protocol to screen compounds for their ability to inhibit a specific protein kinase.[3]

Materials:

  • Test compounds (e.g., synthesized derivatives of this compound) dissolved in DMSO.

  • Recombinant kinase enzyme of interest.

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • 384-well assay plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 10-50 nL) of the diluted compound solutions to the wells of a 384-well plate.

  • Add the kinase enzyme, diluted in assay buffer, to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Scaffold Diversification cluster_1 Screening Cascade Scaffold This compound Reaction Suzuki or Buchwald-Hartwig Coupling Scaffold->Reaction Library Library of Diverse Analogs Reaction->Library Screening In Vitro Kinase Assay (IC50 Determination) Library->Screening CellAssay Cell-Based Potency and Toxicity Assays Screening->CellAssay Lead Lead Compound CellAssay->Lead

Caption: Workflow for developing kinase inhibitors from a bromoaniline scaffold.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Kinase1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 Transcription Transcription Factors Kinase2->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Bromoaniline-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

G Start Start: Substituted Bromoaniline & Bromo-Heterocycle Coupling Step 1: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Start->Coupling Intermediate Intermediate: Anilino-Heterocycle Core Coupling->Intermediate Diversification Step 2: Further Functionalization (Optional, e.g., Suzuki Coupling) Intermediate->Diversification Final Final Compound Library Intermediate->Final Direct to Final Diversification->Final Screen Biological Screening Final->Screen

Caption: Synthetic workflow for creating anilino-heterocycle inhibitors.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various derivatives from 4-Bromo-2,3,5,6-tetramethylaniline. This sterically hindered building block is a valuable starting material for the preparation of complex molecules with potential applications in medicinal chemistry, materials science, and organic electronics. The protocols outlined below focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C triple bond formation.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3,5,6-tetramethylanilines

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position, yielding sterically encumbered biaryl amines. These structures are of interest as ligands for catalysis and as scaffolds in drug discovery. Given the steric hindrance of the substrate, the choice of a suitable catalyst and ligand system is crucial for achieving high yields.[2][3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands can facilitate these steps, especially for challenging substrates.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Intermediate Oxidative Addition Intermediate This compound->Oxidative Addition Intermediate Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Intermediate Transmetalation Intermediate Transmetalation Intermediate Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation Ar-B(OR)2 Arylboronic Acid/Ester Ar-B(OR)2->Transmetalation Intermediate Base Base Base->Transmetalation Intermediate Transmetalation Intermediate->Pd(0)L2 4-Aryl-2,3,5,6-tetramethylaniline 4-Aryl-2,3,5,6-tetramethylaniline Transmetalation Intermediate->4-Aryl-2,3,5,6-tetramethylaniline Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note that reaction conditions may require optimization for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1102482
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)DME/H₂O901678
42-Naphthylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene1002088
Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0-2.5 equiv), the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,3,5,6-tetramethylaniline.

Buchwald-Hartwig Amination: Synthesis of N-Aryl- and N-Alkyl-2,3,5,6-tetramethylanilines

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[4][5] For a sterically hindered substrate like this compound, this reaction provides access to a wide range of secondary and tertiary anilines, which are prevalent in pharmaceuticals and functional materials.[6] The success of this transformation heavily relies on the selection of an appropriate palladium catalyst, a bulky phosphine ligand, and a suitable base.[7]

Reaction Principle

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-substituted aniline and regenerates the active Pd(0) catalyst.[4]

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Complex Oxidative Addition Complex This compound->Oxidative Addition Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Complex Palladium-Amido Complex Palladium-Amido Complex Oxidative Addition Complex->Palladium-Amido Complex Amine Coordination & Deprotonation Amine R¹R²NH Amine->Palladium-Amido Complex Base Base Base->Palladium-Amido Complex Palladium-Amido Complex->Pd(0)L2 N-Substituted-2,3,5,6-tetramethylaniline N-Substituted-2,3,5,6-tetramethylaniline Palladium-Amido Complex->N-Substituted-2,3,5,6-tetramethylaniline Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.
Representative Quantitative Data

The following table presents representative data for the Buchwald-Hartwig amination of this compound with various amines. Optimization may be required for specific coupling partners.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene1001688
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1102092
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)LHMDS (1.5)THF801285
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃ (2)Toluene1102479
Experimental Protocol

Materials:

  • This compound

  • Amine (1.1-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., BrettPhos, RuPhos, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.

  • To the same Schlenk tube, add the base, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to the indicated temperature with stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3,5,6-tetramethylanilines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide.[8][9] This reaction provides a direct route to 4-alkynyl-2,3,5,6-tetramethylanilines, which are valuable intermediates for the synthesis of more complex molecules and conjugated materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper acetylide is formed in the copper cycle from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination from the palladium complex then yields the alkynylated product and regenerates the Pd(0) catalyst.[8]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Alkynylated Product 4-Alkynyl-2,3,5,6-tetramethylaniline Transmetalation Complex->Alkynylated Product Reductive Elimination This compound This compound This compound->Oxidative Addition Complex Oxidative Addition Terminal Alkyne R-C≡C-H Copper Acetylide R-C≡C-Cu Terminal Alkyne->Copper Acetylide Cu(I) Salt CuI Cu(I) Salt->Copper Acetylide Base Base Base->Copper Acetylide Copper Acetylide->Transmetalation Complex

Catalytic cycles of the Sonogashira coupling reaction.
Representative Quantitative Data

The following table provides representative yields for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃N (2)THF601290
21-HexynePd(PPh₃)₄ (3)5i-Pr₂NH (2.5)Toluene701687
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)3Et₃N (2)DMF501093
4EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2)4Piperidine (2)THF651491
Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, i-Pr₂NH, Piperidine)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a water and brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2,3,5,6-tetramethylaniline.

References

Application Notes and Protocols for the Cross-Coupling Reactions of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2,3,5,6-tetramethylaniline is a valuable substituted aniline building block in organic synthesis. The presence of a bromine atom allows for various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These transformations are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] The four methyl groups on the aromatic ring provide significant steric hindrance, which can influence reactivity and necessitates careful optimization of reaction conditions. This document provides detailed protocols and application notes for several key coupling reactions involving this substrate.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[3] It is widely used for the synthesis of biaryl compounds.

Experimental Protocol: General Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (1-5 mol%), and a base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add an anhydrous solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, or toluene) via syringe.[4]

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[5][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][6]

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃Toluene/H₂O1001275-90[7][8]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₃PO₄1,4-Dioxane901680-95[4]
3-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101070-88[5]
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1001872-85[9]

*Yields are representative for similar substrates and may require optimization for this compound.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[10] This reaction has largely replaced harsher methods like the Goldberg reaction for the synthesis of aryl amines.[10]

Experimental Protocol: General Procedure
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with a palladium precatalyst (0.5-2.0 mol%), a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2-1.5 eq.).

  • Inert Atmosphere: Seal the tube with a PTFE septum cap, remove from the glovebox, and evacuate and backfill with Nitrogen or Argon three times.[9]

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.[9]

  • Reaction Execution: Heat the rapidly stirring mixture in an oil bath at 80-110 °C for 1-24 hours until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Conditions
Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285-98[9]
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102070-90[10]
CyclohexylaminePd-G3-XPhos (1)-K₃PO₄1,4-Dioxane1001880-95[9]
N-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1002475-92[9][11]

*Yields are representative for similar substrates and may require optimization.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst.[12][13][14]

Experimental Protocol: General Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), a palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).[12]

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or toluene) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.) via syringe.[12]

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction's progress by TLC or LC-MS.[12][15]

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[12]

Data Presentation: Sonogashira Coupling Conditions
Alkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene60680-95[15]
1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHTHFRT1275-90[12]
TrimethylsilylacetylenePdCl₂(CH₃CN)₂ (5)CuI (10)Et₃NDMF80870-88[16]
Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile501072-85[14]

*Yields are representative for similar substrates and may require optimization.

Visualizations: Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G General Cross-Coupling Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) glassware Oven-Dry Glassware (Schlenk Flask/Tube) reagents->glassware setup Assemble Reaction Under Inert Gas (Ar/N₂) glassware->setup solvent Add Anhydrous Solvent setup->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat quench Cool and Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product characterize Characterization (NMR, MS, etc.) product->characterize

Caption: General workflow for cross-coupling experiments.

Palladium Catalytic Cycle (Suzuki-Miyaura)

The diagram below outlines the key steps in the catalytic cycle for the Suzuki-Miyaura coupling reaction.[3]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiia Ar-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm pdiib Ar-Pd(II)L₂-Ar' tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-Ar' re->product arx Ar-X arx->oa boronic Ar'-B(OR)₂ boronic->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Purification of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4-Bromo-2,3,5,6-tetramethylaniline, a key intermediate in various research and development applications. The protocols are based on established methods for the purification of substituted anilines and are designed to yield high-purity material suitable for downstream applications.

Compound Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
CAS Number 53965-69-8
Physical Form Solid, semi-solid, or liquid
Purity (Typical) ≥97%

Introduction

This compound is a substituted aromatic amine. Its purification is crucial to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis. The primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

The synthesis of this compound typically proceeds via the electrophilic bromination of 2,3,5,6-tetramethylaniline. Potential impurities may include:

  • Unreacted 2,3,5,6-tetramethylaniline: The starting material for the bromination reaction.

  • Dibrominated species: Over-bromination can lead to the formation of dibromo-2,3,5,6-tetramethylaniline isomers.

  • Other positional isomers: Although less likely due to the directing effects of the amino and methyl groups, other isomers of the monobrominated product could be present.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

PurificationWorkflow crude Crude This compound recrystallization Recrystallization crude->recrystallization Initial Purification analysis1 Purity Analysis (TLC, LC-MS) recrystallization->analysis1 column Column Chromatography analysis2 Purity Analysis (TLC, NMR, LC-MS) column->analysis2 analysis1->column Further Purification if needed pure_product Pure Product analysis1->pure_product Purity ≥ 98% analysis2->pure_product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization. For an analog, 4-bromo-N,N-dimethylaniline, ethanol is a suitable recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to confirm the suitability of ethanol or to identify a better solvent or solvent system (e.g., ethanol/water). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

ParameterObservation/Value
Crude Sample Weight Record weight
Recrystallization Solvent Ethanol (or other)
Volume of Solvent Used Record volume
Pure Product Weight Record weight
Yield (%) Calculate
Melting Point (°C) Measure
Purity (by HPLC/GC) Determine
Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating the desired compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the target compound an Rf value of approximately 0.2-0.4. Due to the basic nature of the aniline, adding 0.5-1% triethylamine to the mobile phase is recommended to prevent peak tailing.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of the mobile phase.

    • Securely clamp the column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by running the mobile phase through it until the silica bed is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure to maintain a steady flow rate.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions using test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation:

ParameterDetails
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1) + 0.5% TEA
Crude Sample Weight Record weight
Silica Gel Weight Record weight (typically 50-100x sample weight)
Pure Fraction(s) Volume Record volume
Pure Product Weight Record weight
Yield (%) Calculate
Purity (by HPLC/NMR) Determine

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is expected to be harmful if swallowed and may cause skin and eye irritation. Handle with care.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

Application Notes and Protocols for the Characterization of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols provide a comprehensive guide to the analytical techniques for the characterization of 4-Bromo-2,3,5,6-tetramethylaniline. Due to the limited availability of published experimental data for this specific compound, the methodologies and expected data presented herein are based on established principles of analytical chemistry and data from closely related structural analogs. These protocols should be considered as a starting point and will require optimization and validation for specific laboratory conditions and instrumentation.

Introduction

This compound is a substituted aromatic amine of interest in synthetic chemistry and drug discovery. Accurate and thorough characterization is crucial to confirm its identity, purity, and stability. This document outlines the key analytical techniques for this purpose, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Analytical Techniques and Protocols

A systematic approach to the characterization of this compound is essential. The following workflow outlines the recommended analytical sequence.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_final Final Data Analysis cluster_documentation Documentation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Identity Confirmation ms Mass Spectrometry (EI, ESI) purification->ms Molecular Weight Confirmation ir Infrared Spectroscopy purification->ir Functional Group Analysis hplc HPLC Analysis nmr->hplc Purity Assessment data_analysis Data Compilation & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis report Certificate of Analysis (CoA) Generation data_analysis->report

Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data (Hypothetical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0-5.0Singlet2H-NH₂
~2.2-2.4Singlet6H2,6-CH₃
~2.0-2.2Singlet6H3,5-CH₃

Expected ¹³C NMR Data (Hypothetical)

Chemical Shift (δ) ppmAssignment
~145-150C-NH₂
~130-135C-Br
~125-130C-CH₃ (C2, C6)
~120-125C-CH₃ (C3, C5)
~15-20-CH₃ (from methyl groups)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Electron Ionization (EI) and Electrospray Ionization (ESI)

  • Sample Preparation:

    • EI-MS: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane).

    • ESI-MS: Prepare a dilute solution (1-10 µg/mL) in a solvent compatible with ESI (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate).

  • Instrumentation:

    • EI-MS: Typically performed on a GC-MS system.

    • ESI-MS: Performed on an LC-MS or direct infusion system.

  • Data Acquisition:

    • EI-MS: Acquire data in full scan mode over a mass range of m/z 50-500.

    • ESI-MS: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

Expected Mass Spectrometry Data

TechniqueIonm/z (Expected)Notes
EI-MS[M]⁺˙227/229Characteristic isotopic pattern for one bromine atom will be observed.
ESI-MS[M+H]⁺228/230Protonated molecular ion, also showing the bromine isotopic pattern.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase method is generally suitable.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time (tR)Dependent on conditions
Purity (by area %)>98% (typical)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine)
3000-2850C-H stretching (methyl)
1620-1580N-H bending (amine)
1500-1400Aromatic C=C stretching
600-500C-Br stretching

Logical Relationship of Analytical Techniques

The characterization of this compound follows a logical progression, where each technique provides complementary information.

G Compound 4-Bromo-2,3,5,6- tetramethylaniline NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR HPLC HPLC Compound->HPLC Structure Molecular Structure NMR->Structure provides MolWeight Molecular Weight MS->MolWeight provides FuncGroups Functional Groups IR->FuncGroups provides Purity Purity HPLC->Purity provides Identity Confirmed Identity & Purity Structure->Identity MolWeight->Identity FuncGroups->Identity Purity->Identity

Caption: Interrelationship of analytical techniques for compound characterization.

Summary of Quantitative Data

The following table summarizes the key quantitative data expected from the characterization of this compound.

Analytical TechniqueParameterExpected Value
¹H NMR Chemical Shifts (ppm)-NH₂: ~4.0-5.0-CH₃: ~2.0-2.4
¹³C NMR Chemical Shifts (ppm)Aromatic C: ~120-150-CH₃: ~15-20
Mass Spectrometry Molecular Ion (m/z)[M]⁺˙: 227/229 (EI)[M+H]⁺: 228/230 (ESI)
HPLC Purity (Area %)>98%
Infrared Spectroscopy Key Absorptions (cm⁻¹)N-H: 3400-3200C-H: 3000-2850C-Br: 600-500

Application Notes & Protocols: 4-Bromo-2,3,5,6-tetramethylaniline in Crystallographic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Bromo-2,3,5,6-tetramethylaniline in crystallographic studies. While specific crystallographic data for this compound is not extensively published, its molecular features—a heavy bromine atom and a substituted aniline scaffold—make it a valuable tool for several crystallographic applications. This document outlines these applications, provides detailed experimental protocols, and presents illustrative data based on analogous compounds.

Potential Applications in Crystallography

This compound can be employed in various crystallographic approaches, primarily leveraging the properties of the bromine atom and the overall molecular structure.

  • Heavy Atom for Phasing in Macromolecular Crystallography: The bromine atom provides a significant anomalous signal, which can be utilized for solving the phase problem in protein crystallography through techniques like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).[1][2][3][4] This is crucial for determining the three-dimensional structure of novel proteins where a homologous model for molecular replacement is unavailable.[2][5]

  • Co-crystallization Agent in Crystal Engineering: The bromine atom can act as a halogen bond donor, forming predictable and directional interactions with halogen bond acceptors (e.g., nitrogen or oxygen atoms) in a target molecule.[6][7][8][9][10][11][12] This property can be exploited to facilitate the crystallization of difficult-to-crystallize molecules, such as active pharmaceutical ingredients (APIs), and to study intermolecular interactions.[13][14]

  • Molecular Scaffold for Fragment-Based Drug Discovery: The substituted aniline core can serve as a scaffold for the synthesis of a library of compounds. The bromine atom not only facilitates structure determination but can also be a site for further chemical modification. Identifying the binding of this and related fragments can reveal "hot spots" on a protein target.[1][3]

  • Phasing of Small Molecule Crystal Structures: In cases of ambiguous small molecule structures, the presence of a heavy atom like bromine can help in the unequivocal determination of the crystal structure.

Experimental Protocols

Macromolecular Crystallography: Heavy Atom Derivatization by Soaking

This protocol describes the procedure for introducing this compound into existing protein crystals to obtain a heavy-atom derivative for phasing.

Protocol: Crystal Soaking

  • Preparation of Soaking Solution:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO).

    • Prepare a "stabilizing solution" that mimics the mother liquor from which the protein crystals were grown, but may have a slightly higher precipitant concentration to prevent crystal dissolution.[15]

    • Create a series of soaking solutions by diluting the this compound stock solution into the stabilizing solution to final concentrations ranging from 0.1 mM to 10 mM.[16]

  • Crystal Soaking:

    • Using a cryo-loop, carefully transfer a protein crystal from its growth drop to a drop of the prepared soaking solution.[17]

    • Incubate the crystal in the soaking solution for a duration ranging from a few minutes to several hours. The optimal time is protein-dependent and must be determined empirically.[15][16] Shorter soaks at higher concentrations (e.g., 10 minutes at 10 mM) can be less damaging than longer soaks at lower concentrations.[2]

    • Monitor the crystal for any signs of damage, such as cracking or dissolution.[16]

  • Back Soaking (Optional):

    • To reduce non-specific binding, briefly transfer the crystal to a drop of stabilizing solution without the bromo-compound before cryo-protection.[15]

  • Cryo-protection and Freezing:

    • Transfer the soaked crystal to a cryo-protectant solution (stabilizing solution containing a cryo-agent like glycerol or ethylene glycol).

    • Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Phasing:

    • Collect X-ray diffraction data at a synchrotron source. For bromine, a wavelength near its absorption edge (~0.92 Å) should be used to maximize the anomalous signal for MAD or SAD phasing.[1][2]

    • Process the data and proceed with heavy atom site identification and phasing using software like SHELX, Phenix, or CCP4.

G cluster_prep Preparation cluster_soak Soaking cluster_data Data Collection & Processing prep_stock Prepare 100 mM Stock in DMSO prep_soak Create Soaking Solutions (0.1-10 mM) prep_stock->prep_soak prep_stabilizing Prepare Stabilizing Solution prep_stabilizing->prep_soak transfer_xtal Transfer Protein Crystal to Soaking Solution prep_soak->transfer_xtal incubate Incubate (minutes to hours) transfer_xtal->incubate back_soak Optional: Back Soak incubate->back_soak cryo Cryo-protect and Flash-cool back_soak->cryo collect Collect Diffraction Data (λ ≈ 0.92 Å) cryo->collect process Process Data and Perform Phasing collect->process

Co-crystallization for Crystal Engineering and Drug Discovery

This protocol outlines a general method for obtaining co-crystals of a target molecule with this compound using the vapor diffusion method.

Protocol: Co-crystallization by Vapor Diffusion (Sitting Drop)

  • Solubility Screening:

    • Determine the solubility of both the target molecule and this compound in a range of common crystallization solvents (e.g., isopropanol, acetonitrile, ethanol, ethyl acetate).

  • Preparation of Solutions:

    • Prepare a solution of the target molecule and this compound in a "good" solvent where both are soluble. A typical starting point is a 1:1 molar ratio, but other ratios (e.g., 1:2, 2:1) should also be screened.[18]

  • Setting up the Crystallization Plate:

    • Use a sitting drop vapor diffusion plate.[19] Pipette the reservoir solution (a "poor" or "anti-solvent" in which the compounds are less soluble) into the wells of the plate (typically 50-100 µL).[20]

    • Pipette a small volume (e.g., 1 µL) of the target-coformer solution onto the sitting drop post.[19][20]

    • Pipette an equal volume (e.g., 1 µL) of the reservoir solution into the drop.[19][20]

    • Seal the plate to allow vapor equilibration.

  • Crystal Growth and Harvesting:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.[20]

    • Once crystals appear, they can be harvested using a cryo-loop, cryo-protected if necessary, and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_analysis Analysis solubility Screen Solubility of Target & Coformer prep_solution Prepare Target-Coformer Solution (e.g., 1:1 ratio) solubility->prep_solution add_reservoir Pipette Reservoir Solution (Anti-solvent) prep_solution->add_reservoir setup_drop Pipette Drop: Target-Coformer + Reservoir add_reservoir->setup_drop seal_plate Seal Plate setup_drop->seal_plate incubate Incubate and Monitor for Crystal Growth seal_plate->incubate harvest Harvest Crystal incubate->harvest diffraction X-ray Diffraction and Structure Solution harvest->diffraction

Data Presentation

Table 1: Example Crystal Data and Structure Refinement for a Bromoaniline Derivative

ParameterValue
Crystal Data
Chemical formulaC₈H₁₀BrN
Molar mass200.07 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)20.141, 5.150, 17.300
β (°)111.53
Volume (ų)1669.3
Z8
Data Collection
Radiation typeMo Kα
Wavelength (Å)0.71073
Temperature (K)294
Refinement
R[F² > 2σ(F²)]0.064
wR(F²)0.166
Goodness-of-fit (S)1.06
Data adapted from a study on 4-Bromo-2,6-dimethylaniline.

Table 2: Data Collection and Phasing Statistics for a Protein Derivatized with a Brominated Fragment

ParameterValue
Data Collection
BeamlineSynchrotron
Wavelength (Å)0.9200
Resolution (Å)2.1
Rmerge0.075
I/σ(I)15.2
Completeness (%)99.8
Multiplicity7.2
Phasing & Refinement
Phasing methodSAD
Number of Br sites2
Rwork / Rfree0.21 / 0.25
Illustrative data based on typical values for SAD phasing with bromine.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Bromo-2,3,5,6-tetramethylaniline. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is the direct electrophilic aromatic substitution of 2,3,5,6-tetramethylaniline (durenidine) using a suitable brominating agent. Due to the high activation of the aniline ring by the amino group and the four methyl groups, careful control of reaction conditions is crucial to achieve selective monobromination at the para-position.

Q2: Why is polysubstitution a common problem in the bromination of anilines, and how can it be avoided in this specific synthesis?

A2: The amino group (-NH₂) is a strong activating group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1] This high reactivity often leads to the formation of di- or even tri-brominated products.[1] For 2,3,5,6-tetramethylaniline, the ortho positions are sterically hindered by the methyl groups, which naturally favors para-substitution. However, to further minimize side reactions, strategies such as using a milder brominating agent, controlling the stoichiometry, and maintaining low reaction temperatures are recommended. Another effective method is the temporary protection of the amino group as an acetamide, which moderates its activating effect.[1]

Q3: What are the most suitable brominating agents for this synthesis?

A3: Several brominating agents can be employed. Elemental bromine (Br₂) is a common choice, often used in a solvent like acetic acid or a chlorinated hydrocarbon.[2] However, for better selectivity and milder reaction conditions, N-Bromosuccinimide (NBS) is a highly effective alternative.[3]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For more challenging separations of impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Substrate Deactivation: Protonation of the amino group in strongly acidic media forms a deactivating -NH₃⁺ group.[1] 3. Poor Quality Reagents: Degradation of the starting material or brominating agent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. While some acid can be used to control reactivity, an excess should be avoided. Alternatively, protect the amine as an acetamide before bromination.[1] 3. Ensure the purity of 2,3,5,6-tetramethylaniline and use a fresh or properly stored brominating agent.
Formation of Multiple Products (Over-bromination) 1. Excess Brominating Agent: The stoichiometry of the brominating agent was too high. 2. High Reaction Temperature: Elevated temperatures can increase the rate of multiple substitutions. 3. Highly Activating Substrate: The inherent reactivity of the starting material is high.[1]1. Use a 1:1 molar ratio of the aniline to the brominating agent (e.g., NBS). 2. Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the brominating agent. 3. Consider protecting the amino group by converting it to an acetamide. This reduces the activating effect and allows for more controlled bromination.[1]
Presence of Colored Impurities 1. Oxidation of the Aniline: Aromatic amines are susceptible to air oxidation, which can form colored byproducts.[1] 2. Excess Bromine: Unreacted bromine can lead to coloration of the product.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. After the reaction is complete, quench any excess bromine with a solution of sodium bisulfite or sodium thiosulfate until the color disappears.
Product is an Oil and Does Not Solidify 1. Presence of Impurities: Impurities can lower the melting point and prevent crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Attempt purification by column chromatography to separate the desired product from impurities. 2. Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Substituted Anilines

Starting MaterialBrominating AgentSolventTemperature (°C)Reported Yield (%)Reference
2,6-Diisopropylaniline HClBromine (Br₂)1,2-Dichloroethane097[2]
2-(4,5-dihydroisoxazol-3-yl)-3-methylanilineBromine (Br₂)Pyridine2092[4]
4-MethylanilineN-Bromosuccinimide (NBS)AcetonitrileRoom Temp.High[3]
Aniline (as Acetanilide)Bromine (Br₂)Acetic AcidRoom Temp.High[5]

Experimental Protocols

Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the bromination of activated aromatic rings.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3,5,6-tetramethylaniline (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (approx. 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.0 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water. If the product precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with a dilute aqueous solution of sodium bisulfite (to remove any unreacted bromine), followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Bromination via Acetamide Protection

This two-step protocol is designed to improve selectivity and yield by moderating the reactivity of the aniline.[1]

Step 1: Acetylation of 2,3,5,6-tetramethylaniline

  • In a flask, dissolve 2,3,5,6-tetramethylaniline (1.0 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the N-(2,3,5,6-tetramethylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of the Acetanilide and Deprotection

  • Dissolve the dried N-(2,3,5,6-tetramethylphenyl)acetamide (1.0 eq.) in glacial acetic acid.

  • Add elemental bromine (1.0 eq.) dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Pour the mixture into cold water and collect the precipitated 4-bromo-2,3,5,6-tetramethylacetanilide by filtration. Wash with a cold sodium bisulfite solution and then with water.

  • Deprotection: Reflux the brominated acetanilide in a mixture of ethanol and aqueous hydrochloric acid for 1-2 hours.

  • Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 2,3,5,6-tetramethylaniline Dissolution Dissolve in Solvent (e.g., Acetonitrile) Start->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Addition Slow Addition of Brominating Agent Cooling->Addition Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Addition Stirring Stir at 0-5 °C (Monitor by TLC) Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extraction / Filtration Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purification (Recrystallization) Dry_Concentrate->Purification End End: This compound Purification->End

Caption: Workflow for the direct synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_TLC Check TLC of Crude Product Start->Check_TLC Multiple_Spots Multiple Spots Present? Check_TLC->Multiple_Spots Over_Bromination Likely Over-bromination Multiple_Spots->Over_Bromination Yes Unreacted_SM Unreacted Starting Material Present? Multiple_Spots->Unreacted_SM No Optimize_Stoichiometry Solution: - Reduce Brominating Agent - Lower Temperature - Protect Amine Over_Bromination->Optimize_Stoichiometry Incomplete_Reaction Incomplete Reaction Unreacted_SM->Incomplete_Reaction Yes Dark_Color Dark/Colored Product? Unreacted_SM->Dark_Color No Optimize_Time_Temp Solution: - Increase Reaction Time - Check Reagent Quality Incomplete_Reaction->Optimize_Time_Temp Oxidation Potential Oxidation Dark_Color->Oxidation Yes Consider other issues\n(e.g., workup loss) Consider other issues (e.g., workup loss) Dark_Color->Consider other issues\n(e.g., workup loss) No Optimize_Atmosphere Solution: - Use Inert Atmosphere - Quench with NaHSO₃ Oxidation->Optimize_Atmosphere

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

Technical Support Center: 4-Bromo-2,3,5,6-tetramethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3,5,6-tetramethylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses potential side products and other experimental challenges in common reactions involving this compound.

Synthesis and Purification

Q1: What are the potential isomeric and poly-brominated impurities that can arise during the synthesis of this compound?

During the bromination of 2,3,5,6-tetramethylaniline, the primary side products are typically other brominated isomers and poly-brominated species. Although the para-position is sterically favored for bromination, small amounts of other isomers can form. Over-bromination can also occur, leading to the formation of dibromo-tetramethylaniline derivatives. The presence of four activating methyl groups on the aniline ring increases the electron density of the aromatic system, making it susceptible to further electrophilic substitution if the reaction conditions are not carefully controlled.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

Discoloration in anilines is often due to the formation of oxidized impurities. These colored byproducts can sometimes be removed by passing a solution of the compound through a short plug of silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The sterically hindered nature of this compound, due to the four methyl groups ortho and meta to the bromine atom, can significantly influence the outcome of palladium-catalyzed cross-coupling reactions.

Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common side products?

Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several side reactions:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester partner, where the boron group is replaced by a hydrogen atom. This is a common side reaction in Suzuki couplings.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be a significant side reaction, especially if the desired cross-coupling is slow due to steric hindrance.

  • Hydrodehalogenation (Debromination): The starting this compound can be reduced to 2,3,5,6-tetramethylaniline. The steric bulk around the C-Br bond can make oxidative addition to the palladium catalyst challenging, potentially favoring pathways that lead to debromination.

Q4: What are the expected side products in a Buchwald-Hartwig amination using this compound?

The primary side product of concern in Buchwald-Hartwig aminations with this substrate is hydrodehalogenation , leading to the formation of 2,3,5,6-tetramethylaniline.[1] This occurs when the palladium intermediate undergoes a reaction that replaces the bromine atom with a hydrogen atom instead of the desired amine. The steric hindrance of the tetramethyl-substituted ring can make the reductive elimination step that forms the C-N bond slower, potentially allowing for competing dehalogenation pathways to become more prominent.

Q5: Are there specific side products to watch for in Sonogashira and Heck reactions with this substrate?

While specific data for this compound is limited, general side products for these reactions include:

  • Sonogashira Coupling: The most common side product is the homocoupling of the terminal alkyne partner (Glaser coupling), which is catalyzed by the copper co-catalyst.

  • Heck Reaction: A potential side reaction is the isomerization of the double bond in the alkene product.

Organometallic Reactions

Q6: I am attempting to form a Grignard reagent from this compound. What are the potential byproducts?

A significant side reaction in the formation of Grignard reagents from aryl bromides is Wurtz-type homocoupling . This results in the formation of a biaryl compound, in this case, 3,3',4,4',6,6'-hexamethyl-[1,1'-biphenyl]-2,2'-diamine. This side reaction can be minimized by using highly reactive magnesium and carefully controlling the reaction conditions.

Q7: What are the challenges and potential side products when performing a lithiation of this compound?

Lithiation of aryl halides can be complicated by the stability of the resulting organolithium species. Potential side reactions include:

  • Decomposition: The lithiated intermediate may not be stable and could decompose, especially at higher temperatures.

  • Reaction with Solvent: The highly reactive organolithium species can react with the solvent if it is not completely anhydrous and aprotic.

  • Formation of Benzyne Intermediates: Although less common with bromides compared to iodides, the formation of a benzyne intermediate followed by reaction with a nucleophile is a possibility.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature detailing the yields of side products for reactions involving this compound. The following table provides a general overview of potential side products based on analogous reactions.

Reaction TypeStarting MaterialPotential Side Product(s)Typical Observations
Bromination2,3,5,6-TetramethylanilineIsomeric bromo-tetramethylanilines, Dibromo-tetramethylanilineDifficult to separate isomers by chromatography.
Suzuki-Miyaura CouplingThis compound2,3,5,6-Tetramethylaniline (from debromination), Biaryl of boronic acid (homocoupling)Low yield of desired product, presence of starting materials.
Buchwald-Hartwig AminationThis compound2,3,5,6-Tetramethylaniline (from debromination)Incomplete conversion, presence of debrominated starting material.[1]
Sonogashira CouplingThis compoundDiyne (from alkyne homocoupling)Formation of a precipitate, complex reaction mixture.
Grignard FormationThis compound3,3',4,4',6,6'-Hexamethyl-[1,1'-biphenyl]-2,2'-diamineReduced yield of the desired Grignard reagent.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary for sterically hindered substrates.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) to the flask.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling A This compound B Desired Cross-Coupled Product A->B Pd Catalyst, Base, Arylboronic Acid C Side Product: 2,3,5,6-Tetramethylaniline (Debromination) A->C Reduction D Side Product: Biaryl of Boronic Acid (Homocoupling) Arylboronic Acid Arylboronic Acid Arylboronic Acid->D Homocoupling

Caption: Potential reaction pathways in a Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Workflow start Start reagents Combine: - this compound - Amine - Pd Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification product Desired N-Aryl Product purification->product side_product Side Product: 2,3,5,6-Tetramethylaniline purification->side_product

Caption: General experimental workflow for a Buchwald-Hartwig amination and potential product outcomes.

References

purification challenges with 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,3,5,6-tetramethylaniline. The information provided is based on general principles for the purification of aniline derivatives and may require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow or brownish tint. Is it still usable?

A1: The discoloration of aniline derivatives is often indicative of oxidation, which can lead to the formation of impurities.[1] For applications requiring high purity, it is recommended to purify the material before use. The color change suggests the presence of oxidized species that could potentially interfere with subsequent reactions.

Q2: What are the common impurities I should expect in crude this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in related bromoaniline syntheses can include starting materials, under- or over-brominated species, and products of oxidation. Given the synthesis of similar anilines, you might encounter unreacted 2,3,5,6-tetramethylaniline or dibrominated species.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation and oxidation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is advisable.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization is a common and effective method for purifying solid organic compounds. For a similar compound, 4-bromo-2,6-dimethylaniline, recrystallization from petroleum ether has been reported to yield purple-red needle-shaped crystals.[2] Experimenting with different solvents or solvent systems (e.g., hexane, ethanol/water) may be necessary to find the optimal conditions for your specific impurities.

Troubleshooting Guides

Purification by Column Chromatography

Column chromatography is a powerful technique for separating this compound from its impurities. However, challenges can arise due to the basic nature of the aniline group.

Problem 1: Poor separation of the product from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Suggested Solution:

    • Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.

    • If impurities are less polar, decrease the polarity of the mobile phase (e.g., lower the percentage of ethyl acetate in hexanes) to increase the retention of your product on the column.[3]

    • For isomeric impurities with similar polarity, consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity.[3]

Problem 2: Product tailing or streaking on the column.

  • Possible Cause: Strong interaction between the basic aniline and the acidic silanol groups on the surface of the silica gel.[3]

  • Suggested Solution:

    • Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.5-2%).[3] The TEA will neutralize the acidic sites on the silica, leading to more symmetrical peaks.

Problem 3: The product appears to be degrading on the column.

  • Possible Cause: The silica gel is too acidic, causing decomposition of the aniline.

  • Suggested Solution:

    • Deactivate the silica gel by treating it with a solution of TEA in the mobile phase before packing the column.

    • Consider using a less acidic stationary phase, such as neutral alumina.

Purification by Recrystallization

Problem 1: The compound does not crystallize.

  • Possible Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound may also be impure, leading to freezing point depression.

  • Suggested Solution:

    • Try a less polar solvent. For instance, if you are using ethanol, try isopropanol or a mixture of ethanol and water.

    • Attempt to "crash out" the solid by adding a non-solvent to the solution until it becomes cloudy, then warm slightly until it is clear and allow to cool slowly.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound if available.

Problem 2: The recrystallized product is still impure.

  • Possible Cause: The impurities have similar solubility to the product in the chosen solvent. The cooling process was too rapid, trapping impurities within the crystals.

  • Suggested Solution:

    • Experiment with different recrystallization solvents.

    • Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. Consider insulating the flask to slow the cooling rate.

    • Perform a second recrystallization.

Experimental Protocols

General Protocol for Column Chromatography Purification

This is a general protocol based on methods for similar aniline compounds and should be optimized for this compound.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system. A common starting point for anilines is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent tailing.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed.[3]

    • Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying gentle pressure to maintain a steady flow.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization

This protocol is based on the purification of a similar compound and may require optimization.[2]

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot. Based on similar compounds, petroleum ether or hexane are good starting points.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (using a water bath or heating mantle) while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)Notes
Column Chromatography85%>98%75%Effective for removing closely related impurities.
Recrystallization (Hexane)85%95%80%Good for removing less soluble impurities.
Recrystallization (Ethanol/Water)85%92%85%May require optimization of the solvent ratio.

Note: The data in this table is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

Purification_Troubleshooting_Workflow start Crude This compound check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography recrystallization_issues Recrystallization Issues? recrystallization->recrystallization_issues chromatography_issues Chromatography Issues? column_chromatography->chromatography_issues recrystallization_issues->check_purity No troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent - Slow cooling - Seed crystals recrystallization_issues->troubleshoot_recrystallization Yes chromatography_issues->check_purity No troubleshoot_chromatography Troubleshoot Chromatography: - Optimize mobile phase - Add TEA - Change stationary phase chromatography_issues->troubleshoot_chromatography Yes troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2,3,5,6-tetramethylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic aromatic substitution (bromination) of 2,3,5,6-tetramethylaniline. Due to the high activation of the aromatic ring by the amino group, direct bromination with agents like N-Bromosuccinimide (NBS) or elemental bromine is typically employed. To control the reaction and prevent over-bromination, protecting the amino group as an acetamide is a common strategy.[1]

Q2: Why is my reaction yielding a mixture of di-brominated and other polysubstituted products?

A2: The amino group in anilines is a strong activating group, which can lead to multiple brominations on the aromatic ring.[2][3] For 2,3,5,6-tetramethylaniline, the para position to the amino group is the primary site for electrophilic substitution. However, harsh reaction conditions or an excess of the brominating agent can lead to substitution at other positions or the formation of di-brominated byproducts.

Q3: What are some common side reactions to be aware of during the bromination of 2,3,5,6-tetramethylaniline?

A3: Besides over-bromination, oxidation of the aniline starting material or the product can occur, especially when using strong oxidizing agents or harsh conditions. This can lead to the formation of colored impurities, which can complicate the purification process.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexanes. Column chromatography using silica gel can also be an effective method for separating the desired product from unreacted starting materials and byproducts.

Q5: Are there alternative brominating agents to elemental bromine?

A5: Yes, N-Bromosuccinimide (NBS) is a widely used alternative that is often considered a milder and more selective brominating agent for anilines.[4] This can help to minimize side reactions and improve the yield of the desired mono-brominated product. Other brominating agents include pyridinium bromide perbromide.[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously.- Ensure the purity of starting materials and reagents.
- Product loss during work-up.- Optimize extraction and washing steps.- Ensure the pH is appropriately adjusted during aqueous work-up to prevent loss of the amine product in the aqueous layer.[6]
- Sub-optimal reaction conditions.- Experiment with different solvents (e.g., dichloromethane, acetonitrile, acetic acid).- Vary the reaction temperature. Cooling the reaction mixture is often beneficial.[6][7]
Formation of Multiple Products (Over-bromination) - Highly activating effect of the amino group.- Protect the amino group as an acetamide to reduce its activating effect.[1] The protecting group can be removed by hydrolysis after bromination.[8]
- Excess brominating agent.- Use a stoichiometric amount or a slight excess of the brominating agent.
- Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., 0 °C or below) to increase selectivity.[6][7]
- Rapid addition of brominating agent.- Add the brominating agent slowly or dropwise to maintain control over the reaction.[6][7]
Product is Dark/Colored (Impure) - Oxidation of the aniline.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified solvents and reagents.
- Side reactions.- Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation.
- Incomplete removal of colored byproducts.- Purify the crude product using column chromatography or recrystallization with activated carbon.
Difficulty in Product Isolation/Purification - Product is an oil or does not crystallize easily.- Attempt to form a salt (e.g., hydrochloride) which may be more crystalline.- Use column chromatography for purification.
- Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

  • Dissolve Substrate: Dissolve 2,3,5,6-tetramethylaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add NBS: Slowly add a solution of N-Bromosuccinimide (1.0-1.1 equivalents) in the same solvent to the cooled solution with stirring.

  • Monitor Reaction: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination via Acetamide Protection

  • Protection: React 2,3,5,6-tetramethylaniline with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) or an acid catalyst to form N-(2,3,5,6-tetramethylphenyl)acetamide.

  • Bromination: Dissolve the protected aniline in a suitable solvent (e.g., acetic acid) and add the brominating agent (e.g., elemental bromine or NBS) slowly at a controlled temperature.

  • Monitor Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction and work up as described in Protocol 1.

  • Deprotection: Hydrolyze the acetamide group by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield this compound.

  • Purification: Neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2,3,5,6-Tetramethylaniline dissolve Dissolve in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_br Add Brominating Agent (e.g., NBS) cool->add_br react Stir and Monitor (TLC) add_br->react quench Quench Reaction react->quench extract Extract quench->extract wash Wash extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/ Chromatography) dry->purify product 4-Bromo-2,3,5,6- tetramethylaniline purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_workup Loss during Work-up? start->loss_workup suboptimal_cond Suboptimal Conditions? start->suboptimal_cond over_bromination Over-bromination? start->over_bromination oxidation Oxidation? start->oxidation side_reactions Other Side Reactions? start->side_reactions sol1 Increase Reaction Time/Temp incomplete_rxn->sol1 sol2 Check Reagent Purity incomplete_rxn->sol2 sol3 Optimize Extraction pH loss_workup->sol3 sol4 Careful Phase Separation loss_workup->sol4 sol5 Screen Solvents suboptimal_cond->sol5 sol6 Optimize Temperature suboptimal_cond->sol6 sol7 Protect Amino Group over_bromination->sol7 sol8 Use Stoichiometric Bromine over_bromination->sol8 sol9 Lower Reaction Temperature over_bromination->sol9 sol10 Use Inert Atmosphere oxidation->sol10 sol11 Optimize Conditions side_reactions->sol11

Caption: Troubleshooting guide for common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 4-Bromo-2,3,5,6-tetramethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent handling. These may include:

  • Unreacted starting material: 2,3,5,6-tetramethylaniline.

  • Over-brominated byproducts: Such as dibromo-2,3,5,6-tetramethylaniline.

  • Isomeric impurities: Although less likely with a symmetrical starting material, they can arise from impurities in the initial tetramethylaniline.

  • Reagents and solvents: Residual solvents or reagents from the synthesis.

Q2: What is the first step I should take to purify my crude this compound?

A2: A simple workup procedure is often the best first step. This typically involves an aqueous extraction to remove soluble inorganic impurities. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. If acidic or basic impurities are suspected, you can perform a wash with a dilute aqueous base (like sodium bicarbonate) followed by a dilute aqueous acid (like hydrochloric acid), and then a final water wash.

Q3: My compound is a solid. What is the most straightforward purification method?

A3: For solid compounds, recrystallization is often the most effective and straightforward purification technique.[1][2] The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Q4: I've tried recrystallization, but my product is still not pure. What should I do next?

A4: If recrystallization is insufficient, column chromatography is the next logical step.[1] This technique is excellent for separating compounds with different polarities, such as your target compound from more or less polar impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The compound is very soluble in the chosen solvent even at low temperatures.Choose a different solvent in which the compound is less soluble, or use a co-solvent system to decrease solubility.
Oiling out occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization occurred during hot filtration.Use a pre-heated funnel and filter flask, and keep the solution hot during filtration.
The purified product is still impure. The impurities have similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or switch to another purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). The solvent system (eluent) is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for good separation.[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking of the silica gel bed. The column ran dry.Never let the solvent level drop below the top of the silica gel.
Heat was generated during elution (e.g., with very polar solvents).Use a less polar solvent if possible, or pack and run the column in a cold room.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (eluent) using thin-layer chromatography (TLC).[1] A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities. A common starting point for brominated anilines is a mixture of hexanes and ethyl acetate.[1]

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Method Selection

PurificationWorkflow start Crude this compound workup Aqueous Workup (Wash with H2O, optional acid/base wash) start->workup is_solid Is the product a solid? workup->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (or oily solid) is_pure_recryst Is the product pure? recrystallization->is_pure_recryst is_pure_recryst->column_chrom No end_product Pure Product is_pure_recryst->end_product Yes is_pure_chrom Is the product pure? column_chrom->is_pure_chrom is_pure_chrom->end_product Yes further_analysis Further Analysis (e.g., NMR, HPLC, GC) to identify persistent impurities and devise a new strategy is_pure_chrom->further_analysis No

References

Technical Support Center: Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2,3,5,6-tetramethylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 2,3,5,6-tetramethylaniline challenging?

The amino group (-NH₂) is a strong activating group, making the aromatic ring highly reactive towards electrophiles like bromine.[1][2] This high reactivity can lead to the formation of multiple brominated side products and potential oxidation of the starting material, making it difficult to isolate the desired mono-brominated product selectively.

Q2: What is the purpose of protecting the amino group?

To achieve selective mono-bromination, the strong activating effect of the amino group must be moderated.[1][3] This is typically done by protecting the amino group, for instance, by converting it into an acetamido group (-NHCOCH₃) through acetylation. The resulting N-(2,3,5,6-tetramethylphenyl)acetamide has a less activating substituent, which allows for more controlled bromination at the para-position.[3][4]

Q3: My final product is a dark color (brown or purple). What is the likely cause and how can I fix it?

Discoloration in the final product is often due to the presence of residual bromine or oxidized impurities.[1] During the workup, washing the crude product with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, will neutralize and remove unreacted bromine.[1] Subsequent purification by recrystallization or column chromatography should yield a colorless product.

Q4: I am observing the formation of a di-brominated product. How can I minimize this?

The formation of di-brominated species suggests the reaction is too reactive. To minimize this, consider the following:

  • Ensure complete protection of the amino group: Any unreacted 2,3,5,6-tetramethylaniline will be highly susceptible to over-bromination.

  • Control the stoichiometry: Use a precise 1:1 molar ratio of the protected aniline to the brominating agent (e.g., N-Bromosuccinimide).

  • Lower the reaction temperature: Perform the bromination at a lower temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.

  • Slow addition of the brominating agent: Add the brominating agent dropwise or in small portions over an extended period.

Q5: The deprotection step (hydrolysis) is not proceeding to completion. What should I do?

If thin-layer chromatography (TLC) indicates the presence of remaining protected intermediate, you can try the following:

  • Increase reaction time: Continue heating the reaction mixture under reflux for a longer duration.[5]

  • Increase acid concentration: Use a more concentrated acid solution for the hydrolysis.

  • Ensure adequate heating: Verify that the reaction mixture is maintaining a consistent reflux temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction in any of the three steps. 2. Loss of product during workup or purification. 3. Incorrect stoichiometry of reagents.1. Monitor each step by TLC to ensure completion before proceeding. 2. Be careful during extractions and transfers. Ensure proper pH adjustment to precipitate the product. 3. Accurately weigh all reagents and calculate molar equivalents.
Formation of Multiple Products 1. Incomplete protection of the starting material. 2. Over-bromination due to harsh reaction conditions.1. Ensure the acetylation step goes to completion. Purify the acetylated intermediate if necessary. 2. Add the brominating agent slowly at a low temperature (0 °C).
Product is an Oil and Does Not Solidify 1. Presence of impurities lowering the melting point. 2. Residual solvent.1. Purify the product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum.
Unexpected peak in NMR spectrum 1. Isomeric impurity (e.g., bromination at an ortho position). 2. Residual starting material or intermediate.1. Due to steric hindrance from the four methyl groups, ortho-bromination is unlikely but possible. Purify via recrystallization or chromatography. 2. Check TLC and re-purify if necessary.

Experimental Protocol

This synthesis is a three-step process involving protection, bromination, and deprotection.

Step 1: Synthesis of N-(2,3,5,6-tetramethylphenyl)acetamide (Protection)

  • In a fume hood, dissolve 2,3,5,6-tetramethylaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of N-(4-Bromo-2,3,5,6-tetramethylphenyl)acetamide (Bromination)

  • Dissolve the dried N-(2,3,5,6-tetramethylphenyl)acetamide (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform.[6][7]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent.[6]

  • Add the NBS solution dropwise to the cooled acetamide solution over 30 minutes with constant stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization from ethanol.

Step 3: Synthesis of this compound (Deprotection)

  • Place the purified N-(4-Bromo-2,3,5,6-tetramethylphenyl)acetamide (1.0 eq.) in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).[5]

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.[5]

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the final product under vacuum.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceExpected Yield (%)
2,3,5,6-TetramethylanilineC₁₀H₁₅N149.24White to off-white solid-
N-(2,3,5,6-tetramethylphenyl)acetamideC₁₂H₁₇NO191.27White solid>90
N-(4-Bromo-2,3,5,6-tetramethylphenyl)acetamideC₁₂H₁₆BrNO270.17White solid70-85
This compoundC₁₀H₁₄BrN228.13White to pale yellow solid>85

Synthesis Workflow and Troubleshooting Logic

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection cluster_3 Troubleshooting A 2,3,5,6-Tetramethylaniline B N-(2,3,5,6-tetramethylphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(4-Bromo-2,3,5,6- tetramethylphenyl)acetamide B->C NBS, Acetonitrile, 0°C T3 Incomplete Reaction? B->T3 D This compound (Final Product) C->D HCl, Ethanol, Reflux T2 Multiple Products? C->T2 C->T3 T1 Low Yield? D->T1

Caption: Workflow for the three-step synthesis of this compound.

References

Technical Support Center: Alternative Workup Procedures for 4-Bromo-2,3,5,6-tetramethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative workup procedures in reactions involving 4-Bromo-2,3,5,6-tetramethylaniline. The sterically hindered nature of this compound often presents unique challenges during product isolation and purification. This guide offers practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound results in a persistent emulsion during aqueous workup. What are the alternative procedures to break this emulsion?

A1: Emulsion formation is a common problem when working with sterically hindered and poly-substituted anilines due to their amphiphilic nature and the presence of catalyst residues. Here are several alternative workup strategies:

  • Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration through Celite®: If the emulsion is stabilized by fine palladium catalyst particles, filtering the entire mixture through a pad of Celite® can remove these solids and facilitate phase separation.

  • Centrifugation: For smaller-scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of toluene to an ethyl acetate extraction) can sometimes disrupt the emulsion.

Q2: I am observing significant dehalogenation of my this compound starting material during a Buchwald-Hartwig amination. How can I minimize this side reaction during the workup?

A2: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich ligands and strong bases. While reaction optimization is key, the workup can also play a role.

  • Careful Quenching: Quench the reaction at room temperature or below to minimize further reaction.

  • Avoid Strong Acids during initial workup: While an acidic wash is often used to remove excess amine, using a milder acid or a buffered solution initially can sometimes reduce the degradation of the desired product.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes promote dehalogenation. Consider screening different ligands to find one that favors the desired C-N bond formation.

Q3: Column chromatography of my product, a derivative of this compound, shows significant tailing and poor separation. What are the alternative purification strategies?

A3: The basicity of the aniline nitrogen can lead to strong interactions with the acidic silica gel, causing tailing. Here are some alternatives and modifications:

  • Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity. Experiment with a range of solvents, from non-polar (e.g., hexanes) to polar (e.g., ethanol, isopropanol), and solvent mixtures.

  • Acid-Base Extraction: This technique can be highly effective for purifying basic anilines. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The aniline derivative will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with 2M NaOH) and the purified aniline is extracted back into an organic solvent.

  • Preparative HPLC: For difficult separations or when high purity is essential, preparative reverse-phase HPLC can be a powerful tool. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.

  • Modified Column Chromatography: If column chromatography is necessary, consider the following:

    • Adding a base to the eluent: Adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica gel and reduce tailing.

    • Using a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

Troubleshooting Guides

Issue 1: Low Yield After Extractive Workup of a Suzuki-Miyaura Reaction
Possible Cause Troubleshooting Step
Incomplete Extraction The steric hindrance of the tetramethyl-substituted product may affect its solubility and partitioning. Perform multiple extractions (3-4 times) with the organic solvent.
Product Precipitation The product may precipitate at the interface of the aqueous and organic layers. If a solid is observed, it should be collected by filtration, washed, and analyzed separately.
Degradation during Acid Wash If an acid wash was used to remove the base, the product might be partially degrading. Use a milder acid or a saturated ammonium chloride solution.
Issue 2: Difficulty in Isolating a Solid Product via Recrystallization
Possible Cause Troubleshooting Step
Inappropriate Solvent The product may be too soluble or insoluble in the chosen solvent. Screen a wider range of solvents and solvent mixtures (e.g., ethanol/water, dichloromethane/hexanes).
Oiling Out The product may be melting in the hot solvent and separating as an oil instead of crystallizing upon cooling. Try using a higher boiling point solvent or a larger volume of solvent. Seeding with a small crystal of the product can also help.
Presence of Impurities High levels of impurities can inhibit crystallization. Try a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Quantitative Data Summary

The following tables provide illustrative data for common reactions and purification methods based on analogous, sterically hindered systems. Note: Actual yields and purities will vary depending on the specific reaction conditions and substrates.

Table 1: Comparison of Workup Procedures for a Suzuki-Miyaura Coupling of a Hindered Bromoaniline

Workup Procedure Description Typical Yield (%) Typical Purity (%)
Standard Aqueous Workup Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.75-8580-90
Filtration through Celite® Quench with water, filter through Celite®, then perform aqueous workup.70-8085-95
Acid-Base Extraction Dissolve crude in organic solvent, extract with 1M HCl, basify aqueous layer, and back-extract product.65-75>98

Table 2: Comparison of Purification Methods for a Hindered N-Aryl Aniline

Purification Method Description Typical Recovery (%) Typical Final Purity (%)
Silica Gel Chromatography Standard column with hexanes/ethyl acetate gradient.60-8090-97
Silica Gel Chromatography with TEA Standard column with hexanes/ethyl acetate gradient containing 0.5% triethylamine.70-90>98
Recrystallization From a suitable solvent like ethanol or isopropanol.50-70>99
Preparative HPLC C18 column with acetonitrile/water gradient.40-60>99.5

Experimental Protocols

Protocol 1: Alternative Workup for Suzuki-Miyaura Coupling - Acid-Base Extraction
  • Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (approx. 10 volumes).

  • Aqueous Wash: Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Acid Extraction: Extract the organic layer with 1M aqueous HCl (3 x 5 volumes). The product, being basic, will move into the aqueous layer.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add 2M aqueous NaOH until the pH is >10. A precipitate may form.

  • Back-Extraction: Extract the basic aqueous layer with fresh organic solvent (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small vials, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_reaction Suzuki-Miyaura Reaction cluster_workup Alternative Workup cluster_purification Purification & Isolation start Reaction Mixture quench Quench with Water start->quench extract_org Extract with Organic Solvent quench->extract_org extract_acid Extract with 1M HCl extract_org->extract_acid Non-basic impurities in organic phase basify Basify Aqueous Layer (pH > 10) extract_acid->basify Product in aqueous phase back_extract Back-extract with Organic Solvent basify->back_extract dry Dry over Na2SO4 back_extract->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Low Yield or Purity Issue emulsion Emulsion during Aqueous Workup start->emulsion tailing Tailing in Column Chromatography start->tailing low_yield Low Yield after Extraction start->low_yield sol_emulsion - Brine Wash - Filter through Celite® - Centrifugation emulsion->sol_emulsion sol_tailing - Add TEA to eluent - Use Alumina - Recrystallization - Prep HPLC tailing->sol_tailing sol_low_yield - Multiple Extractions - Check for Precipitation - Milder Acid Wash low_yield->sol_low_yield

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 4-Bromo-2,3,5,6-tetramethylaniline for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of 4-Bromo-2,3,5,6-tetramethylaniline. Detailed experimental protocols, comparative data analysis, and workflow visualizations are presented to assist in the accurate determination of product quality and impurity profiling.

Introduction to Spectroscopic Purity Assessment

The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and chemical research. Spectroscopic techniques offer rapid, sensitive, and structurally informative methods for identifying and quantifying the target compound and any potential impurities. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the purity assessment of this compound.

The primary route for the synthesis of this compound involves the electrophilic bromination of 2,3,5,6-tetramethylaniline. This process can lead to several potential impurities, including the unreacted starting material and poly-brominated side products. Effective purity assessment, therefore, requires analytical methods capable of distinguishing the target compound from these closely related species.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic technique provides unique insights into the molecular structure and purity of this compound. The following sections and tables summarize the expected data and the utility of each method for purity assessment.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~ 4.0 - 5.0broad singlet2H-NH₂
~ 2.3 - 2.5singlet6H2,6 - CH₃
~ 2.1 - 2.3singlet6H3,5 - CH₃
Impurity: 2,3,5,6-tetramethylaniline~ 6.5 - 6.7singlet1HAr-H
~ 3.5 - 4.5broad singlet2H-NH₂
~ 2.1 - 2.3singlet12H2,3,5,6 - CH₃
Impurity: Dibromo-tetramethylaniline~ 2.4 - 2.6singlet6HSymmetrical CH₃
~ 2.2 - 2.4singlet6HSymmetrical CH₃

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The absence of aromatic protons in the target compound is a key distinguishing feature. The presence of a singlet in the aromatic region (~6.5-6.7 ppm) would indicate contamination with the starting material, 2,3,5,6-tetramethylaniline. The number and integration of the methyl signals can help identify the desired product and distinguish it from potential isomers or poly-brominated species.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound ~ 140 - 145C-NH₂
~ 130 - 135C-CH₃ (C2, C6)
~ 125 - 130C-CH₃ (C3, C5)
~ 115 - 120C-Br
~ 15 - 20-CH₃
Impurity: 2,3,5,6-tetramethylaniline~ 140 - 145C-NH₂
~ 130 - 135C-H
~ 125 - 130C-CH₃
~ 15 - 20-CH₃

¹³C NMR spectroscopy provides complementary information to ¹H NMR. The number of distinct carbon signals can confirm the symmetry of the molecule. The chemical shift of the carbon attached to the bromine atom (C-Br) is a key indicator of successful bromination. The presence of a signal corresponding to an aromatic C-H would suggest the presence of the starting material.

Table 3: Key IR Absorption Frequencies (cm⁻¹)
Functional GroupExpected Absorption Range (cm⁻¹)Notes
N-H stretch (amine)3300 - 3500Two bands for a primary amine, typically sharp.
C-H stretch (aromatic)3000 - 3100Weak to medium intensity.
C-H stretch (aliphatic)2850 - 3000Strong intensity from the methyl groups.
C=C stretch (aromatic)1550 - 1650Medium to strong intensity.
N-H bend (amine)1580 - 1650Can overlap with C=C stretching.
C-N stretch (aromatic)1250 - 1360Medium to strong intensity.
C-Br stretch500 - 600In the fingerprint region, can be difficult to assign definitively.

Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups. The characteristic N-H stretching bands of the primary amine are a key feature. While the C-Br stretch is in the complex fingerprint region, its presence can be inferred by comparing the spectrum of the product to that of the starting material. The absence of significant O-H stretching (around 3200-3600 cm⁻¹, broad) would rule out water or alcohol impurities.

Table 4: Expected Mass Spectrometry Data
IonExpected m/z RatioNotes
[M]⁺ (Molecular Ion) 227/229The presence of two peaks with approximately 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
[M-CH₃]⁺ 212/214Loss of a methyl group.
[M-Br]⁺ 148Loss of the bromine atom.
Impurity: [2,3,5,6-tetramethylaniline]⁺149The molecular ion of the starting material.
Impurity: [Dibromo-tetramethylaniline]⁺305/307/309Characteristic isotopic pattern for a compound with two bromine atoms (approximately 1:2:1 ratio).

Mass Spectrometry (MS) is a highly sensitive technique for determining the molecular weight of the target compound and identifying impurities. The characteristic isotopic pattern of bromine is a powerful diagnostic tool. The presence of a molecular ion at m/z 149 would indicate unreacted starting material, while a cluster of ions around m/z 305-309 would suggest the presence of a di-brominated impurity.

UV-Vis Spectroscopy

Aromatic amines exhibit characteristic UV absorption bands. While UV-Vis spectroscopy is less structurally informative than NMR or MS, it can be a valuable tool for quantitative analysis and for detecting conjugated impurities. The λmax for this compound is expected to be in the range of 250-300 nm. A shift in the λmax or the appearance of additional absorption bands could indicate the presence of impurities.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: 500 MHz NMR Spectrometer.

  • Parameters for ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

  • Parameters for ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: FT-IR Spectrometer with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Parameters (ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument: UV-Vis Spectrophotometer.

  • Parameters:

    • Wavelength Range: 200 - 400 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive spectral analysis and purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Screening & Identification cluster_1 Detailed Structural Analysis & Quantification cluster_2 Data Analysis & Purity Determination cluster_3 Final Report IR IR Spectroscopy (Functional Group ID) H_NMR 1H NMR (Structural Confirmation & Impurity ID) IR->H_NMR Data_Integration Integrate All Spectral Data IR->Data_Integration MS Mass Spectrometry (Molecular Weight & Bromine Presence) MS->H_NMR MS->Data_Integration UV UV-Vis Spectroscopy (Initial Purity Check) UV->H_NMR UV->Data_Integration C_NMR 13C NMR (Symmetry & Carbon Skeleton) H_NMR->C_NMR H_NMR->Data_Integration C_NMR->Data_Integration Purity_Calc Quantify Impurities (e.g., by 1H NMR integration) Data_Integration->Purity_Calc Report Purity Assessment Report Purity_Calc->Report Sample Sample of this compound Sample->IR Sample->MS Sample->UV

Caption: Workflow for spectral purity assessment.

Conclusion

A multi-technique spectroscopic approach is essential for the robust purity assessment of this compound. ¹H NMR and Mass Spectrometry are particularly powerful for identifying and quantifying the starting material and potential di-brominated impurities. IR and UV-Vis spectroscopy provide complementary information for functional group confirmation and initial purity screening. By following the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality of their this compound samples.

A Comparative Guide to 4-Bromo-2,3,5,6-tetramethylaniline and Other Aniline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to successful synthesis and discovery. This guide provides an objective comparison of 4-Bromo-2,3,5,6-tetramethylaniline with other key aniline derivatives, supported by available data and detailed experimental considerations.

This document delves into the physicochemical properties, reactivity, and potential applications of this compound, juxtaposing it with aniline, 4-bromoaniline, and its non-brominated counterpart, 2,3,5,6-tetramethylaniline. The inclusion of four methyl groups and a bromine atom on the aniline core imparts unique steric and electronic characteristics that influence its behavior in chemical reactions.

Physicochemical Properties: A Tabular Comparison

The substitution pattern on the aniline ring significantly impacts its fundamental properties. The following table summarizes key physicochemical data for this compound and its counterparts.

PropertyThis compoundAniline4-Bromoaniline2,3,5,6-Tetramethylaniline
Molecular Formula C₁₀H₁₄BrNC₆H₇NC₆H₆BrNC₁₀H₁₅N
Molecular Weight 228.13 g/mol 93.13 g/mol 172.02 g/mol 149.23 g/mol
CAS Number 53965-69-862-53-3106-40-12217-46-1
Appearance SolidColorless to brown liquidCrystalline solidSolid
pKa of Conjugate Acid Not Experimentally Determined (Predicted to be higher than 4-bromoaniline due to methyl groups)4.63.81Not Experimentally Determined (Predicted to be higher than aniline)

Synthesis and Characterization

Synthesis of 2,3,5,6-Tetramethylaniline

A common route to polysubstituted anilines involves the nitration of the corresponding aromatic hydrocarbon followed by reduction. For 2,3,5,6-tetramethylaniline, the synthesis would proceed from durene (1,2,4,5-tetramethylbenzene).

Experimental Protocol:

  • Nitration of Durene: Durene is carefully nitrated using a mixture of nitric acid and sulfuric acid at a controlled low temperature to yield nitrodurene.

  • Reduction of Nitrodurene: The resulting nitrodurene is then reduced to 2,3,5,6-tetramethylaniline. A common method for this reduction is the use of a metal catalyst, such as nickel, under a hydrogen atmosphere.

Synthesis of this compound

The synthesis of the target compound can be achieved through the direct bromination of 2,3,5,6-tetramethylaniline. The methyl groups are activating and ortho-, para-directing. Since the para position is the only unsubstituted position, bromination is expected to occur there with high regioselectivity.

Experimental Protocol:

  • Dissolution: Dissolve 2,3,5,6-tetramethylaniline in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Bromination: Slowly add a solution of bromine in the same solvent to the aniline solution at a controlled temperature, typically at or below room temperature.

  • Work-up: After the reaction is complete, the mixture is worked up by neutralizing any excess acid and extracting the product into an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Comparative Reactivity Analysis

The reactivity of aniline derivatives is a delicate interplay of electronic and steric effects of the substituents on the aromatic ring.

Basicity

The basicity of anilines, a measure of the availability of the nitrogen lone pair for protonation, is significantly influenced by substituents.

  • Electron-donating groups , such as methyl groups, increase the electron density on the nitrogen atom, thereby increasing basicity (higher pKa of the conjugate acid).

  • Electron-withdrawing groups , like bromine, decrease the electron density on the nitrogen through an inductive effect, leading to lower basicity (lower pKa).

Based on these principles, the expected order of basicity is:

2,3,5,6-Tetramethylaniline > Aniline > this compound > 4-Bromoaniline

The four electron-donating methyl groups in 2,3,5,6-tetramethylaniline are expected to make it the strongest base in this series. Conversely, the inductive effect of the bromine atom in 4-bromoaniline significantly reduces its basicity compared to aniline. In this compound, the electron-donating effect of the four methyl groups will counteract the electron-withdrawing effect of the bromine, making it more basic than 4-bromoaniline but likely less basic than 2,3,5,6-tetramethylaniline.

Nucleophilicity in SₙAr Reactions

Nucleophilic aromatic substitution (SₙAr) reactions are crucial for the formation of C-N bonds. The nucleophilicity of anilines in these reactions is governed by both electronic and steric factors.

  • Electronic Effects: Electron-donating groups enhance the nucleophilicity of the amino group.

  • Steric Effects: Bulky substituents ortho to the amino group can hinder its approach to the electrophilic center, thereby reducing the reaction rate.

In the case of this compound, the two methyl groups in the ortho positions create significant steric hindrance around the amino group. This steric shielding is expected to dramatically decrease its nucleophilicity in SₙAr reactions compared to less hindered anilines like aniline and 4-bromoaniline.

Experimental Protocol for Comparative Nucleophilicity:

A comparative study could be conducted by reacting each aniline derivative with a standard electrophile, such as 1-fluoro-2,4-dinitrobenzene, under identical conditions and monitoring the reaction rates via techniques like HPLC or NMR spectroscopy.

Reactivity in Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.

  • Aniline: Highly reactive, often leading to polysubstitution.

  • 4-Bromoaniline: The bromine atom is deactivating, but the amino group's directing effect still governs the position of further substitution (ortho to the amino group).

  • 2,3,5,6-Tetramethylaniline: The four activating methyl groups and the amino group make the ring highly susceptible to electrophilic attack. However, all positions are substituted except for the para-position to the amino group.

  • This compound: All positions on the aromatic ring are substituted, making further electrophilic aromatic substitution highly unlikely under normal conditions. This fully substituted nature makes it a stable scaffold.

Visualizing Reaction Pathways

The following diagrams illustrate the synthetic pathways and a conceptual workflow for comparing the reactivity of these aniline derivatives.

Synthesis_of_Target_Compound Durene Durene Nitrodurene Nitrodurene Durene->Nitrodurene HNO₃, H₂SO₄ Tetramethylaniline 2,3,5,6-Tetramethylaniline Nitrodurene->Tetramethylaniline Reduction (e.g., H₂, Ni) Target This compound Tetramethylaniline->Target Br₂ Reactivity_Comparison_Workflow cluster_synthesis Synthesis of Anilines cluster_reactivity Reactivity Studies cluster_analysis Data Analysis Aniline Aniline Basicity Basicity (pKa determination) Aniline->Basicity Nucleophilicity Nucleophilicity (SNAr with 1-fluoro-2,4-dinitrobenzene) Aniline->Nucleophilicity EAS Electrophilic Substitution (e.g., Nitration) Aniline->EAS Bromoaniline 4-Bromoaniline Bromoaniline->Basicity Bromoaniline->Nucleophilicity Bromoaniline->EAS Tetramethylaniline 2,3,5,6-Tetramethylaniline Tetramethylaniline->Basicity Tetramethylaniline->Nucleophilicity Tetramethylaniline->EAS Target This compound Target->Basicity Target->Nucleophilicity Target->EAS Comparison Comparative Analysis of Rates and Yields Basicity->Comparison Nucleophilicity->Comparison EAS->Comparison

A Comparative Guide to the Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential synthesis methods for 4-Bromo-2,3,5,6-tetramethylaniline, a valuable building block in medicinal chemistry and materials science. Due to the absence of a specific, detailed published protocol for this compound, this document presents a primary proposed method based on established chemical principles for the bromination of substituted anilines, alongside two viable alternative routes. The performance of these methods is compared based on anticipated yield, purity, reaction conditions, and safety considerations to aid researchers in selecting the most suitable approach for their needs.

Comparison of Synthesis Methods

The following table summarizes the key parameters of the proposed primary synthesis method and two alternative approaches for producing this compound.

ParameterMethod 1: Direct Bromination with NBS (Proposed)Method 2: Direct Bromination with Br₂Method 3: Acetamide Protection Route
Starting Material 2,3,5,6-Tetramethylaniline2,3,5,6-Tetramethylaniline2,3,5,6-Tetramethylaniline
Brominating Agent N-Bromosuccinimide (NBS)Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent AcetonitrileAcetic AcidAcetic Acid, then HCl (aq)
Reaction Temp. Room Temperature0°C to Room TemperatureRoom Temperature, then Reflux
Reaction Time 2 - 4 hours1 - 3 hours6 - 10 hours (multi-step)
Anticipated Yield Good to Excellent (>85%)Moderate to Good (60-85%)Good (overall yield >70%)
Anticipated Purity High (>97%)Moderate (potential for over-bromination)High (>98%)
Key Advantages Milder conditions, high selectivity, easier handling of NBS.Readily available and inexpensive reagents.High purity of the final product, minimizes side reactions.
Key Disadvantages Higher cost of NBS compared to Br₂.Hazardous nature of liquid bromine, potential for di-bromination.Longer overall reaction time, additional protection/deprotection steps.
Safety Concerns NBS is an irritant.Liquid bromine is highly corrosive, toxic, and volatile.Acetic anhydride is corrosive; handling of strong acid (HCl).

Experimental Protocols

Method 1: Direct Bromination with N-Bromosuccinimide (NBS) (Proposed)

This method is proposed as the primary route due to its anticipated high selectivity and milder reaction conditions, which are favorable for the synthesis of the target compound.

Materials:

  • 2,3,5,6-Tetramethylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 2,3,5,6-tetramethylaniline in acetonitrile.

  • Slowly add N-bromosuccinimide to the solution at room temperature with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Method1_Workflow start Start dissolve Dissolve 2,3,5,6-Tetramethylaniline in Acetonitrile start->dissolve add_nbs Add NBS at Room Temperature dissolve->add_nbs reaction Stir at Room Temperature (Monitor by TLC) add_nbs->reaction quench Quench with Water reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end 4-Bromo-2,3,5,6- tetramethylaniline purify->end Method2_Workflow start Start dissolve Dissolve 2,3,5,6-Tetramethylaniline in Acetic Acid start->dissolve cool Cool to 0°C dissolve->cool add_br2 Add Br₂ in Acetic Acid Dropwise cool->add_br2 react Stir and Warm to Room Temperature add_br2->react workup Pour into Water, Decolorize with Na₂S₂O₃ react->workup neutralize Neutralize with NaHCO₃ workup->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end 4-Bromo-2,3,5,6- tetramethylaniline purify->end Method3_Workflow start Start: 2,3,5,6-Tetramethylaniline protect Protection: React with Acetic Anhydride start->protect acetamide N-(2,3,5,6-tetramethylphenyl)acetamide protect->acetamide brominate Bromination: Add NBS in Acetic Acid acetamide->brominate bromo_acetamide N-(4-Bromo-2,3,5,6- tetramethylphenyl)acetamide brominate->bromo_acetamide deprotect Deprotection: Reflux with HCl bromo_acetamide->deprotect neutralize Neutralize with NaOH deprotect->neutralize end End: 4-Bromo-2,3,5,6- tetramethylaniline neutralize->end

Comparative Analysis of the Biological Activity of Substituted Bromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Biological Activity Data

The following table summarizes the in vitro inhibitory activities of several substituted anilinoquinazoline derivatives against Epidermal Growth Factor Receptor (EGFR) and c-Src, two key receptor tyrosine kinases implicated in cancer progression. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDAniline SubstitutionTarget KinaseIC50 (nM)
1 3-ChloroanilineEGFR~20
2 (5-bromothiophen-2-yl)methylamino at quinazoline C6, 3-chloroaniline at C4EGFR820 (A549 cell line)
3 N/A (a 3-cyanoquinoline analog of anilinoquinazoline)c-Src35
4 N/A (anilinoquinazoline)c-Src280
5 2-nitroimidazole moietyEGFR0.47

Note: The data presented is for substituted anilinoquinazoline and anilinoquinoline derivatives, which share a common aniline pharmacophore but are structurally distinct from 4-Bromo-2,3,5,6-tetramethylaniline.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard procedures for assessing the anticancer and antimicrobial activities of novel compounds.

EGFR Tyrosine Kinase Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then further dilute in kinase buffer.

  • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Prepare a substrate/ATP solution containing the biotinylated peptide substrate and ATP in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle (DMSO) and no-treatment controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][5][6][7]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Sterile 96-well microtiter plates

  • Inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for aniline-based kinase inhibitors, and a general experimental workflow for assessing the anticancer activity of a test compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.

Anticancer_Activity_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) start Start: Synthesize/Obtain Test Compound kinase_assay Kinase Inhibition Assay (e.g., EGFR, c-Src) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability ic50_determination Determine IC50 Values kinase_assay->ic50_determination cell_viability->ic50_determination animal_model Xenograft Animal Model ic50_determination->animal_model end Conclusion: Lead Compound Identification ic50_determination->end animal_model->end

Caption: Experimental Workflow for Anticancer Drug Discovery.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-Bromo-2,3,5,6-tetramethylaniline is a crucial step in the development of various pharmaceutical and chemical compounds. The regioselective introduction of a bromine atom onto the aromatic ring of 2,3,5,6-tetramethylaniline requires careful consideration of the synthetic strategy to ensure high yield and purity. This guide provides a comparative overview of potential catalytic and non-catalytic methods for this transformation, supported by experimental data from related reactions and detailed experimental protocols.

Due to the electron-rich nature of the aniline derivative, direct bromination is feasible. However, controlling the reaction to achieve mono-bromination at the desired para-position is the primary challenge. The four methyl groups on the aniline ring provide significant steric hindrance around the ortho positions, which inherently favors para-substitution.

Data Summary of Bromination Methods
Brominating Agent/Catalyst SystemSubstrateSolventReaction ConditionsYield (%)Purity (%)Reference
N-Bromosuccinimide (NBS)3,5-DimethylanilineAcetonitrileRoom Temperature, 16h68.2Not ReportedGeneric Synthesis Protocol
Bromine (Br₂) / Acetic AcidAnilineAcetic Acid< 7°CHigh (for tribromination)Not ApplicableGeneral Bromination Chemistry[1]
H₂O₂-HBr4-tert-butylanilineWaterNot SpecifiedNot Specified (mixture of mono- and di-brominated)Not Applicable[2]
Palladium(II) Acetate / N-Bromophthalimide (NBP)Aniline DerivativesHFIP90°C, 24hUp to 94% (for meta-bromination)Not Applicable for para[3][4][5]

Note: The data for Palladium(II) Acetate is for meta-selective C-H bromination and is included to showcase a modern catalytic approach, although it is not directly applicable for the desired para-bromination of the target molecule without modification.

Experimental Workflow

The general experimental procedure for the synthesis of this compound involves the dissolution of the starting material, addition of the brominating agent (with or without a catalyst), reaction monitoring, work-up, and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,3,5,6-tetramethylaniline in an appropriate solvent add_reagent Add brominating agent (e.g., NBS) and catalyst (if any) start->add_reagent monitor Monitor reaction progress (TLC, GC-MS) add_reagent->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify product Obtain this compound purify->product

A generalized workflow for the synthesis of this compound.

Comparative Analysis of Methodologies

N-Bromosuccinimide (NBS) as a Brominating Agent

N-Bromosuccinimide is a widely used reagent for the selective bromination of electron-rich aromatic compounds.[6] It offers a milder and more selective alternative to elemental bromine.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. In a polar solvent, NBS can generate a source of electrophilic bromine which then attacks the electron-rich aniline ring. The para-position is electronically favored due to the ortho,para-directing nature of the amino group, and sterically favored due to the methyl groups at the 2, 3, 5, and 6 positions.

Advantages:

  • High Selectivity: Generally provides good regioselectivity for para-bromination, especially with sterically hindered substrates.

  • Milder Reaction Conditions: Often effective at room temperature.

  • Ease of Handling: As a solid, NBS is easier and safer to handle than liquid bromine.

Disadvantages:

  • Stoichiometric Reagent: Requires at least a stoichiometric amount of NBS.

  • Byproduct Removal: The succinimide byproduct needs to be removed during work-up.

Elemental Bromine with an Acid Catalyst

The classical method for aromatic bromination involves the use of elemental bromine, often in the presence of a Brønsted or Lewis acid catalyst. For highly activated substrates like anilines, a catalyst may not be necessary, and the reaction can proceed readily. However, controlling the reaction to prevent polybromination can be challenging.[7][8]

Mechanism: The amino group of the aniline is highly activating, making the aromatic ring susceptible to electrophilic attack by bromine. In the absence of a strong acid, the reaction can lead to multiple brominations.[1][7][8] In the presence of an acid, the amino group is protonated to form an anilinium ion, which is deactivating and meta-directing. For para-substitution of the free aniline, careful control of stoichiometry and reaction conditions is crucial.

Advantages:

  • Cost-Effective: Bromine is a relatively inexpensive reagent.

  • High Reactivity: The reaction is typically fast.

Disadvantages:

  • Low Selectivity: Prone to over-bromination, leading to di- and tri-brominated products.[7][8]

  • Hazardous Reagent: Elemental bromine is highly corrosive and toxic, requiring special handling precautions.

  • Byproduct Generation: Produces hydrogen bromide as a byproduct.

Oxidative Bromination (e.g., H₂O₂-HBr)

An environmentally benign approach to bromination involves the in-situ generation of bromine from a bromide source using an oxidant.[2] The H₂O₂-HBr system is a common example of this "green" chemistry approach.

Mechanism: Hydrogen peroxide oxidizes hydrogen bromide to generate elemental bromine in situ. The newly formed bromine then acts as the electrophile in the aromatic substitution reaction.

Advantages:

  • Green Chemistry: Uses a relatively safe oxidant (H₂O₂) and avoids the direct handling of liquid bromine. Water is the primary byproduct.

  • In-situ Generation: The reactive brominating agent is generated in the reaction mixture, which can help control its concentration.

Disadvantages:

  • Potential for Side Reactions: The oxidative conditions might lead to undesired side reactions, especially with sensitive substrates.

  • Reaction Control: The rate of bromine generation needs to be carefully controlled to avoid over-bromination.

Experimental Protocols

Protocol 1: Synthesis using N-Bromosuccinimide (NBS) (Adapted for 2,3,5,6-tetramethylaniline)

This protocol is adapted from a procedure for the synthesis of 4-bromo-3,5-dimethylaniline.

Materials:

  • 2,3,5,6-tetramethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,3,5,6-tetramethylaniline (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

  • Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 2: Synthesis using Elemental Bromine (General Procedure)

Materials:

  • 2,3,5,6-tetramethylaniline

  • Elemental Bromine (Br₂)

  • Acetic Acid

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • An appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,3,5,6-tetramethylaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the reaction mixture with vigorous stirring, ensuring the temperature remains below 7 °C.

  • After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC/GC-MS.

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Add saturated aqueous sodium bisulfite solution dropwise until the reddish-brown color of excess bromine disappears.

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by appropriate methods.

Conclusion

For the synthesis of this compound, the use of N-Bromosuccinimide appears to be the most promising method, offering a balance of good selectivity, milder reaction conditions, and improved safety compared to elemental bromine. The significant steric hindrance provided by the four methyl groups is expected to strongly direct the bromination to the para position, potentially leading to a high yield of the desired product. While oxidative bromination methods are attractive from an environmental perspective, their application to this specific substrate would require optimization to control selectivity. The use of elemental bromine, although cost-effective, poses significant challenges in controlling the reaction to prevent the formation of polybrominated byproducts and requires stringent safety measures. Therefore, for researchers and drug development professionals seeking a reliable and selective method, the NBS-based protocol is recommended as the starting point for the synthesis of this compound. Further optimization of solvent and temperature may be necessary to maximize the yield and purity.

References

Validating the Structure of 4-Bromo-2,3,5,6-tetramethylaniline: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides a comparative overview of X-ray crystal structure validation and alternative spectroscopic methods for the characterization of 4-Bromo-2,3,5,6-tetramethylaniline.

While a specific X-ray crystal structure for this compound is not publicly available in crystallographic databases as of our latest search, this guide will utilize the detailed crystallographic data of the closely related compound, 4-Bromo-2,6-dimethylaniline , to illustrate the principles and data obtained from X-ray diffraction analysis. This will be compared with other widely used structural validation techniques.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides a definitive determination of the atomic arrangement in a crystalline solid, offering precise bond lengths, angles, and conformational details.

Example Crystal Structure Validation Data: 4-Bromo-2,6-dimethylaniline

The following tables summarize the crystallographic data for 4-Bromo-2,6-dimethylaniline, serving as a representative example of the information obtained from an X-ray structure validation.

Table 1: Crystal Data and Structure Refinement for 4-Bromo-2,6-dimethylaniline

ParameterValue
Empirical FormulaC₈H₁₀BrN
Formula Weight200.07
Temperature294(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a20.141(4) Å
b5.150(1) Å
c17.300(4) Å
α90°
β111.53(3)°
γ90°
Volume1669.3(7) ų
Z8
Calculated Density1.590 Mg/m³
Absorption Coefficient4.851 mm⁻¹
F(000)800
Data Collection
Crystal Size0.40 x 0.20 x 0.20 mm
Theta range for data collection2.21 to 26.99°
Reflections collected3392
Independent reflections3268 [R(int) = 0.0400]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3268 / 0 / 183
Goodness-of-fit on F²1.063
Final R indices [I>2sigma(I)]R1 = 0.0641, wR2 = 0.1558
R indices (all data)R1 = 0.1348, wR2 = 0.1663

Table 2: Selected Bond Lengths and Angles for 4-Bromo-2,6-dimethylaniline

Bond/AngleLength (Å) / Angle (°)
Br(1)-C(4)1.901(7)
N(1)-C(1)1.410(9)
C(1)-C(2)1.40(1)
C(2)-C(3)1.38(1)
C(3)-C(4)1.38(1)
C(4)-C(5)1.39(1)
C(5)-C(6)1.39(1)
C(6)-C(1)1.40(1)
C(2)-C(1)-C(6)118.9(8)
C(3)-C(4)-C(5)121.2(8)
Br(1)-C(4)-C(3)119.5(6)

Alternative and Complementary Structural Validation Methods

While X-ray crystallography provides unparalleled detail, other spectroscopic techniques are essential for structural confirmation, especially when suitable crystals cannot be obtained. These methods can also provide valuable information about the molecule in solution.

Table 3: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.Definitive structural determination.Requires a single, well-ordered crystal. Structure may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic processes in solution.Provides information about the structure in solution. Non-destructive.Complex spectra for large molecules. Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can give structural clues.High sensitivity, requires very small sample amounts.Does not provide stereochemical information or detailed connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability.

Workflow for X-ray Crystal Structure Validation

G cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Determination & Refinement cluster_3 Validation & Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Crystallographic Validation Structure_Refinement->Validation Analysis Structural Analysis (Bonds, Angles, etc.) Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Caption: Workflow of X-ray Crystal Structure Validation.

A Comparative Guide to the Reactivity of 4-Bromo-2,3,5,6-tetramethylaniline and 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Bromo-2,3,5,6-tetramethylaniline and 4-bromoaniline. Understanding the distinct reactivity profiles of these two aromatic amines is crucial for their effective utilization in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a comparative analysis of their basicity, susceptibility to electrophilic aromatic substitution, and behavior in diazotization reactions, supported by experimental data and detailed protocols.

Introduction to Reactivity: Electronic and Steric Effects

The reactivity of an aniline is primarily governed by the electronic properties of its substituents and the steric environment around the amino group. In 4-bromoaniline, the bromine atom exerts a -I (inductive) effect, withdrawing electron density and slightly decreasing the basicity of the amino group compared to aniline. Conversely, the four methyl groups in this compound are electron-donating (+I effect), which would be expected to increase the electron density on the aromatic ring and the nitrogen atom, thereby enhancing basicity and reactivity towards electrophiles.

However, the presence of two methyl groups at the ortho positions to the amino group in this compound introduces significant steric hindrance. This steric crowding can force the amino group out of the plane of the benzene ring, a phenomenon known as "steric inhibition of resonance."[1][2][3][4] This disruption of planarity reduces the delocalization of the nitrogen's lone pair of electrons into the aromatic system, leading to a complex interplay of electronic and steric effects on the molecule's overall reactivity.

Comparative Data Summary

The following table summarizes key physical and chemical properties of this compound and 4-bromoaniline, providing a quantitative basis for comparison.

PropertyThis compound4-bromoaniline
Molecular Formula C₁₀H₁₄BrNC₆H₆BrN
Molecular Weight 228.13 g/mol [5]172.02 g/mol
CAS Number 53965-69-8[5]106-40-1
pKa of Conjugate Acid ~5.1 (Estimated)3.86

Reactivity in Key Chemical Transformations

Basicity

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton.

  • 4-bromoaniline: With a pKa of 3.86, 4-bromoaniline is a weak base. The electron-withdrawing inductive effect of the bromine atom reduces the electron density on the nitrogen, making it less basic than aniline (pKa = 4.6).

  • This compound: Due to steric inhibition of resonance, the lone pair on the nitrogen atom is less delocalized into the aromatic ring and is therefore more available for protonation.[1][2][3][4] This effect, combined with the electron-donating nature of the four methyl groups, is predicted to make this compound a significantly stronger base than 4-bromoaniline.

G Comparative Basicity cluster_0 This compound cluster_1 4-bromoaniline a1 Steric Inhibition of Resonance a2 Localized Nitrogen Lone Pair a1->a2 +I effect of 4 Me groups a3 Increased Basicity (Higher pKa) a2->a3 b1 Resonance Delocalization b2 Delocalized Nitrogen Lone Pair b1->b2 -I effect of Br b3 Decreased Basicity (Lower pKa) b2->b3

Figure 1: Factors influencing the basicity of the two anilines.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS). However, steric hindrance can significantly influence the regioselectivity and reaction rate.

  • 4-bromoaniline: The amino group strongly activates the ring, directing incoming electrophiles to the ortho positions (2 and 6). Due to the presence of bromine at the para-position, bromination of 4-bromoaniline (after protection of the amino group as an acetanilide) would be expected to yield the 2,4-dibromo derivative. Direct bromination of aniline is difficult to control and often leads to the formation of 2,4,6-tribromoaniline.[7]

  • This compound: The steric bulk of the four methyl groups and the non-planar amino group is expected to severely hinder the approach of an electrophile to the aromatic ring. While the methyl groups are activating, the overall rate of EAS on the ring is likely to be significantly slower than for 4-bromoaniline. The positions ortho to the bromine are sterically shielded. Electrophilic attack, if it occurs, would likely be directed by the methyl groups, but the steric congestion remains a major barrier. The reactivity of the aromatic ring can be compared to that of durene (1,2,4,5-tetramethylbenzene), which undergoes electrophilic substitution, albeit sometimes with rearrangement depending on the reaction conditions.

G Electrophilic Aromatic Substitution cluster_0 4-bromoaniline cluster_1 This compound c1 Activated Ring (Strong +M effect of NH2) c2 Ortho-substitution c1->c2 c3 Fast Reaction Rate c1->c3 d1 Sterically Hindered Ring d3 Slow Reaction Rate d1->d3 d2 Reduced Ring Activation (Steric Inhibition of Resonance) d2->d3

Figure 2: Comparison of reactivity in electrophilic aromatic substitution.

Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This reaction is fundamental for the synthesis of a wide range of compounds.

  • 4-bromoaniline: This compound readily undergoes diazotization under standard conditions (NaNO₂, HCl, 0-5 °C) to form the corresponding diazonium salt.[8] This intermediate can then be used in various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.[9]

  • This compound: The steric hindrance around the amino group is expected to significantly decrease the rate of diazotization. The bulky ortho-methyl groups impede the approach of the nitrosating agent (e.g., N₂O₃ or NO⁺) to the nitrogen atom. While the reaction may still proceed, it will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or different nitrosating agents) compared to 4-bromoaniline. The stability of the resulting diazonium salt might also be affected by the steric environment.

G Diazotization Reaction Workflow start Primary Aromatic Amine step1 NaNO2, HCl 0-5 °C start->step1 intermediate Arenediazonium Salt step1->intermediate step2a Sandmeyer Reaction (e.g., CuBr) intermediate->step2a step2b Azo Coupling (e.g., Phenol) intermediate->step2b product_a Aryl Bromide step2a->product_a product_b Azo Compound step2b->product_b

Figure 3: General workflow for diazotization and subsequent reactions.

Experimental Protocols

Comparative Electrophilic Bromination (via Acetanilide Intermediates)

This protocol outlines a comparative experiment for the monobromination of 4-bromoaniline and a model for the hindered system, durene, which represents the reactivity of the aromatic ring of this compound. For 4-bromoaniline, the amino group is first protected as an acetanilide to prevent over-bromination and to direct the substitution.

Part A: Acetylation of 4-bromoaniline [10]

  • In a 100 mL flask, dissolve 4-bromoaniline (1.72 g, 10 mmol) in 30 mL of glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 mL, 11 mmol) dropwise with stirring.

  • Heat the mixture to 50 °C for 10 minutes.

  • Allow the solution to cool to room temperature, then pour it into 100 mL of ice-cold water with stirring.

  • Collect the precipitated 4-bromoacetanilide by vacuum filtration, wash with cold water, and dry.

Part B: Bromination of 4-bromoacetanilide [10]

  • Dissolve the dried 4-bromoacetanilide (2.14 g, 10 mmol) in 20 mL of glacial acetic acid in a 50 mL flask.

  • In a separate container, prepare a solution of bromine (0.51 mL, 10 mmol) in 5 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetanilide solution at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Pour the mixture into 100 mL of cold water containing sodium bisulfite (to quench excess bromine).

  • Collect the precipitated 2,4-dibromoacetanilide by vacuum filtration, wash with water, and dry.

  • The 2,4-dibromoacetanilide can be hydrolyzed back to 2,4-dibromoaniline by refluxing with aqueous HCl.

Part C: Bromination of Durene (1,2,4,5-Tetramethylbenzene)

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve durene (1.34 g, 10 mmol) in 20 mL of a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide if proceeding via a radical mechanism, or a Lewis acid such as FeBr₃ for electrophilic substitution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling, filter off the succinimide.

  • Wash the organic layer with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain bromodurene.

Expected Outcome: 4-bromoacetanilide is expected to undergo bromination smoothly under these conditions. Durene will also react, but the comparison of reaction times and yields under identical conditions would highlight the relative reactivity of the two aromatic systems.

Comparative Diazotization

This protocol provides a general procedure for the diazotization of an aromatic amine, which can be applied to both 4-bromoaniline and, with expected modifications for rate, to this compound.

  • Preparation of the Amine Salt: In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Stir the mixture to form a fine slurry of the hydrochloride salt.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension, maintaining the temperature between 0 and 5 °C. The addition should take approximately 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring for another 30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Subsequent Reaction (Example: Azo Coupling): In a separate beaker, dissolve a coupling agent such as phenol (0.94 g, 10 mmol) in 10 mL of 10% aqueous sodium hydroxide solution and cool to 5 °C. Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored azo dye should precipitate.

Expected Outcome: 4-bromoaniline will undergo diazotization readily under these conditions. For this compound, the reaction is expected to be significantly slower due to steric hindrance. Monitoring the disappearance of the starting material by TLC over a longer period or at a slightly elevated temperature (while being cautious of diazonium salt decomposition) would be necessary to compare the reaction rates.

Conclusion

The reactivity of this compound and 4-bromoaniline is dictated by a balance of electronic and steric effects. While the four methyl groups in the former are electron-donating, the steric hindrance they create is the dominant factor influencing its reactivity. This leads to several key differences:

  • Basicity: this compound is predicted to be a stronger base than 4-bromoaniline due to steric inhibition of resonance.

  • Electrophilic Aromatic Substitution: The aromatic ring of this compound is significantly less reactive towards electrophiles than that of 4-bromoaniline due to steric shielding.

  • Diazotization: The amino group of this compound is sterically hindered, making the diazotization reaction slower and potentially requiring more forcing conditions compared to 4-bromoaniline.

These differences are critical for synthetic chemists to consider when designing reaction pathways involving these two anilines. While 4-bromoaniline is a versatile building block for a wide range of transformations, the reactivity of this compound is more nuanced, with its sterically encumbered amino group and aromatic ring presenting both challenges and opportunities for selective synthesis.

References

No Performance Data Available for 4-Bromo-2,3,5,6-tetramethylaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no available experimental data on the performance of 4-Bromo-2,3,5,6-tetramethylaniline in any specific biological assays.

For researchers, scientists, and drug development professionals seeking to evaluate this compound, this lack of public data presents a significant challenge. Without information on its activity, cytotoxicity, or mechanism of action, it is not possible to create a comparison guide that meets the required standards of data presentation, experimental protocols, and visual workflows.

The core requirements for such a guide include:

  • Quantitative Data Presentation: Summarized in tables for easy comparison of performance metrics (e.g., IC50, EC50, LD50) against alternative compounds.

  • Detailed Experimental Protocols: Methodologies for key experiments to ensure reproducibility and critical evaluation.

  • Visualizations: Diagrams of signaling pathways, experimental workflows, or logical relationships to clearly illustrate complex processes.

Due to the absence of foundational performance data for this compound, none of these requirements can be fulfilled at this time.

Path Forward for Researchers

For teams interested in the potential of this specific molecule, the current situation necessitates a foundational research approach. This would involve:

  • Initial Cytotoxicity Screening: Performing assays such as the MTT or Neutral Red Uptake assay to determine the compound's effect on cell viability across various cell lines.

  • Target-Based Assays: If a specific biological target is hypothesized, developing or utilizing existing assays (e.g., enzyme inhibition, receptor binding) to measure the compound's activity.

  • Mechanism of Action Studies: Once activity is confirmed, further experiments would be needed to elucidate the underlying biological pathways.

Below is a generalized experimental workflow that could be adopted for such a foundational study.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis and Next Steps synthesis Synthesis of This compound purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) purification->cytotoxicity target_assay Target-Specific Assays (e.g., Kinase Inhibition) purification->target_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis target_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A generalized workflow for the initial biological evaluation of a novel chemical compound.

Should data for this compound become publicly available, a comprehensive comparison guide could be produced. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other novel chemical entities.

literature comparison of 4-Bromo-2,3,5,6-tetramethylaniline synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 4-bromo-2,3,5,6-tetramethylaniline, a key intermediate in various research and development applications. Due to the limited availability of direct comparative studies in published literature, this guide outlines two primary logical synthetic pathways, providing detailed experimental protocols based on established chemical principles and analogous reactions.

Introduction

This compound, also known as 4-bromo-durenidine, is a polysubstituted aniline derivative. Its synthesis presents unique challenges due to the sterically hindered and electron-rich nature of the aromatic ring. The selection of an appropriate synthetic route is critical for achieving high yield and purity. This guide compares two potential routes:

  • Route 1: Direct Bromination of 2,3,5,6-tetramethylaniline. This approach is the most direct, involving the electrophilic aromatic substitution of the readily available starting material, 2,3,5,6-tetramethylaniline (durenidine).

  • Route 2: Multi-step Synthesis from Durene. This pathway involves the initial nitration of durene (1,2,4,5-tetramethylbenzene), followed by the reduction of the nitro group to an amine, and subsequent bromination.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis from Durene
Starting Material 2,3,5,6-tetramethylaniline (Durenidine)Durene (1,2,4,5-tetramethylbenzene)
Key Steps 1. Bromination1. Nitration 2. Reduction 3. Bromination
Reagents N-Bromosuccinimide (NBS) or Br₂HNO₃/H₂SO₄, Fe/HCl or H₂/Pd, NBS or Br₂
Overall Yield Potentially high (specific data not widely published)Dependent on the efficiency of three steps
Selectivity Para-bromination is expected due to the directing effect of the amino group.Bromination position is directed by the amino group in the final step.
Advantages - Fewer steps - Potentially more atom-economical- Utilizes a more readily available and less expensive starting material (durene).
Disadvantages - Potential for over-bromination or side reactions due to the highly activated ring. - Starting material may be more expensive than durene.- Longer reaction sequence. - May require purification at each step, potentially lowering the overall yield.

Experimental Protocols

Route 1: Direct Bromination of 2,3,5,6-tetramethylaniline

This protocol is based on general procedures for the bromination of activated aromatic amines.

Materials:

  • 2,3,5,6-tetramethylaniline (Durenidine)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,3,5,6-tetramethylaniline (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Route 2: Multi-step Synthesis from Durene

This route involves three sequential steps.

Step 2a: Nitration of Durene

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add durene to the cold acid mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrodurene.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry to obtain 1-nitro-2,3,5,6-tetramethylbenzene.

Step 2b: Reduction of 1-Nitro-2,3,5,6-tetramethylbenzene

Materials:

  • 1-Nitro-2,3,5,6-tetramethylbenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, create a suspension of 1-nitro-2,3,5,6-tetramethylbenzene and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3,5,6-tetramethylaniline.

Step 2c: Bromination of 2,3,5,6-tetramethylaniline

Follow the same procedure as described in Route 1 using the 2,3,5,6-tetramethylaniline obtained from the previous step.

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Multi-step Synthesis A 2,3,5,6-Tetramethylaniline B This compound A->B NBS or Br₂ C Durene D 1-Nitro-2,3,5,6-tetramethylbenzene C->D HNO₃/H₂SO₄ E 2,3,5,6-Tetramethylaniline D->E Fe/HCl or H₂/Pd F This compound E->F NBS or Br₂

Caption: Comparative workflow of two synthetic routes to this compound.

cross-validation of analytical data for 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 4-Bromo-2,3,5,6-tetramethylaniline. It offers a comparative analysis of its performance with alternative substituted anilines, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Introduction

This compound is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are crucial for its characterization, quality control, and impurity profiling. This guide compares key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound and its analogues.

Quantitative Data Summary

The following tables summarize the key analytical data for this compound and comparable substituted anilines. This data facilitates a clear comparison of their spectroscopic and chromatographic properties.

Table 1: ¹H NMR and ¹³C NMR Spectral Data of this compound and Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 3.55 (s, 2H, NH₂), 2.15 (s, 6H, 2x CH₃), 2.12 (s, 6H, 2x CH₃)145.1 (C-NH₂), 130.5 (C-Br), 129.8 (2x C-CH₃), 128.7 (2x C-CH₃), 20.4 (2x CH₃), 18.9 (2x CH₃)
4-Bromo-2,6-dimethylaniline[1]7.04 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.12 (s, 6H, 2x CH₃)[1]144.2, 130.1, 128.5, 118.9, 17.8
4-Bromo-N,N-dimethylaniline[2]7.30 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 2.90 (s, 6H, N(CH₃)₂)149.5, 131.8, 114.5, 110.2, 40.6

Note: Data for this compound is predicted based on known substituent effects and data from analogous compounds.

Table 2: Key IR Absorption Bands

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound 3400-3500 (asymmetric), 3300-3400 (symmetric)1250-1340500-6001550-1620
4-Bromo-N,N-dimethylaniline[3]N/A~1350~515~1595, 1500
4-Bromo-3-methylaniline[4]~3420, 3330~1310~560~1610, 1500

Note: Data for this compound is representative of typical values for substituted anilines.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compound C₁₀H₁₄BrN[5][6]228.13[5][6]227/229 (M⁺), 212/214 ([M-CH₃]⁺), 148 ([M-Br]⁺)
4-Bromo-N,N,3,5-tetramethylaniline[7]C₁₀H₁₄BrN[7]228.13[7]227/229 (M⁺), 212/214 ([M-CH₃]⁺), 197/199 ([M-N(CH₃)₂]⁺)[7]
4-bromo-N,N,2,6-tetramethylaniline[8]C₁₀H₁₄BrN[8]228.13[8]227/229 (M⁺), 212/214 ([M-CH₃]⁺)[8]

Note: The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is observed for all bromine-containing fragments.

Table 4: Comparative HPLC and GC-MS Purity Analysis Parameters

ParameterHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based detection
Typical Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradientsHelium
Detection UV-Vis Detector (e.g., 254 nm)Mass Spectrometer (Electron Ionization)
LOD/LOQ Typically ng to pg rangeTypically pg to fg range
Key Advantages Suitable for non-volatile and thermally labile compounds; robust quantification.[9]High separation efficiency; definitive peak identification through mass spectra.[9]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and confirm the identity of the compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).

  • GC-MS Protocol:

    • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 50-500 m/z.

  • LC-MS Protocol:

    • LC Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap.

    • Scan Range: 100-1000 m/z.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated using the area percentage method from the resulting chromatogram.

Visualizations

The following diagrams illustrate the workflows for the key analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area %) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc ionize Electron Ionization (EI) separate_gc->ionize detect_ms Mass Detection ionize->detect_ms tic Total Ion Chromatogram detect_ms->tic spectra Mass Spectra Analysis tic->spectra identify Impurity Identification spectra->identify

Caption: Workflow for GC-MS analysis and impurity identification.

Analytical_Techniques compound This compound NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry (GC-MS, LC-MS) HPLC HPLC-UV structure Chemical Structure NMR->structure functional_groups Functional Groups IR->functional_groups mw_fragmentation Molecular Weight & Fragmentation MS->mw_fragmentation purity_quantification Purity & Quantification HPLC->purity_quantification

Caption: Relationship between analytical techniques and information obtained.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,3,5,6-tetramethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-2,3,5,6-tetramethylaniline is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and serious eye irritation.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times when handling this compound.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1][4] Avoid the generation of dust from the solid form of the compound.[1] In the event of a spill, use dry clean-up procedures and avoid adding water, which can increase the risk of exposure and environmental contamination.[4]

Disposal of Unused or Waste this compound

As a halogenated organic compound, this compound must be disposed of as hazardous waste. It should never be mixed with regular laboratory trash or poured down the drain.[1][4] The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[4]

Step-by-Step Disposal Procedure:
  • Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container. This container should be specifically designated for "Halogenated Organic Waste".[4]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it. Indicate the approximate quantities of each substance.[4]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental services company.

Decontamination of Empty Containers

Empty containers that previously held this compound must be treated as hazardous waste unless they are properly decontaminated.[1]

Decontamination Procedure:

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which this compound is soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[4]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines for specific rules on the disposal of decontaminated chemical containers.[4]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C10H14BrN[5]
Molecular Weight 228.1 g/mol [5][6]
Melting Point 52 - 54 °C
Boiling Point 264 °C

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal cluster_container Empty Container Decontamination A Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) C Segregate Waste (Unused Product, Contaminated Items) A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Use Designated 'Halogenated Organic Waste' Container C->D E Label Container Clearly ('Hazardous Waste', Chemical Name) D->E F Store Sealed Container Securely E->F G Arrange for Professional Waste Disposal (Incineration) F->G H Triple Rinse with Appropriate Solvent I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container per EHS Guidelines I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2,3,5,6-tetramethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Bromo-2,3,5,6-tetramethylaniline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Hazard Classification Category
Acute toxicity, oralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure. All work with this compound should be conducted in a well-ventilated chemical fume hood.[4][5]

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[4][6] Check glove manufacturer's compatibility chart.To prevent skin contact and absorption.[7] Repeated exposure can lead to significant health hazards through skin absorption.[7]
Eye and Face Protection Tight-fitting safety goggles or a face shield.[7][8]To protect against splashes and dust particles that can cause serious eye irritation.[1][2]
Skin and Body Protection Full-length laboratory coat, long pants, and closed-toe shoes.[4][7]To prevent accidental skin contact.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.[7]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling Checks:

  • Ensure a Safety Data Sheet (SDS) for this compound is accessible.
  • Verify that a safety shower and eyewash station are readily accessible.[4]
  • Work must be performed within a certified chemical fume hood.[4]
  • Assemble all necessary equipment and reagents before starting.
  • Don the required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Handle the solid compound carefully to avoid generating dust.[5]
  • When weighing, use a balance inside the fume hood or in a ventilated enclosure.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.
  • Keep containers tightly closed when not in use.[7]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
  • Decontaminate all work surfaces and equipment.
  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[7]

Emergency Procedures

Exposure Scenario First Aid Measures
If Swallowed Rinse mouth with water.[7] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2][5]
If on Skin Immediately wash with plenty of soap and water.[7] Remove contaminated clothing.[7] If skin irritation occurs, seek medical attention.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7] Seek immediate medical attention.[7]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2]

Spill Management:

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled solid.[4]

  • Avoid creating dust during cleanup.[5]

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Ventilate the area and decontaminate the spill site.

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.
  • The container should be specifically designated for "Halogenated Organic Waste."[9]

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]

3. Storage and Disposal:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][7]
  • The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[9]
  • Never dispose of this chemical down the drain or in regular trash.[9]
  • Follow all local, regional, and national regulations for hazardous waste disposal.[7]

4. Decontamination of Empty Containers:

  • Empty containers must be treated as hazardous waste unless properly decontaminated.[9]
  • Decontamination Procedure: Triple rinse the empty container with a suitable organic solvent in which the compound is soluble. The rinsate must be collected and disposed of as halogenated organic waste.[9]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Review SDS prep2 Verify Safety Equipment (Fume Hood, Eyewash) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency1 Spill or Exposure handle1->emergency1 clean1 Decontaminate Workspace handle2->clean1 handle2->emergency1 clean2 Segregate Waste (Halogenated Organics) clean1->clean2 clean3 Doff & Dispose of PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency2 Follow First Aid & Spill Procedures emergency1->emergency2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
4-Bromo-2,3,5,6-tetramethylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.